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  • Product: Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
  • CAS: 553672-08-5

Core Science & Biosynthesis

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Executive Summary Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS: 553672-08-5; Formula:...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals

Executive Summary

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS: 553672-08-5; Formula: C₁₁H₁₄O₅; MW: 226.23 g/mol ) is a highly functionalized organic building block frequently utilized as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2]. Structurally, it belongs to the salicylate family, characterized by a central benzene ring substituted with a methyl ester, a phenolic hydroxyl group, and a flexible 2-methoxyethoxy ether tail.

For drug development professionals, understanding the solid-state properties of such intermediates is critical. Polymorphism, conformational flexibility, and solid-state stability directly impact downstream synthetic scalability and formulation. This whitepaper provides an in-depth guide to the theoretical conformational dynamics, crystallization strategies, and Single-Crystal X-Ray Diffraction (SC-XRD) protocols required to rigorously characterize this compound.

Molecular Architecture & Conformational Dynamics

The crystal packing of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is governed by a delicate balance of rigid planar constraints and high-entropy flexible domains.

The Salicylate Core and Intramolecular Hydrogen Bonding

Similar to the parent compound methyl salicylate, the core of this molecule is nearly planar[3][4]. This planarity is enforced by a strong intramolecular hydrogen bond between the phenolic hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester. This S(6) hydrogen-bonded ring motif locks the ester group in a coplanar conformation relative to the aromatic ring, significantly reducing the molecule's conformational degrees of freedom and shielding the polar groups from intermolecular interactions.

The Flexible Ether Tail

The 4-(2-methoxyethoxy) substituent introduces significant conformational flexibility. In the crystal lattice, this tail is highly susceptible to positional disorder. The ether oxygen atoms can act as weak intermolecular hydrogen bond acceptors (e.g., C−H⋯O interactions), which dictate the long-range 3D supramolecular assembly. Because of the low rotational energy barriers around the C−O and C−C bonds of the tail, crystallographers must anticipate unmodeled electron density in this region at ambient temperatures, necessitating low-temperature diffraction techniques.

Crystallization Engineering

Growing diffraction-quality single crystals of ether-substituted salicylates can be challenging due to their tendency to oil out or form microcrystalline powders. If the compound presents as a low-melting solid or oil, advanced techniques such as the crystalline sponge method may be required[5]. However, for standard solid batches, a vapor diffusion approach is optimal.

Protocol 1: Anti-Solvent Vapor Diffusion Crystallization

Causality Note: Vapor diffusion allows for a thermodynamically controlled, extremely slow supersaturation gradient, which is critical for molecules with flexible tails to find their global minimum energy packing arrangement without trapping solvent or forming twinned crystals.

  • Dissolution: Dissolve 10–15 mg of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate in 0.5 mL of a moderately polar, volatile primary solvent (e.g., Ethyl Acetate or Dichloromethane) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved impurities).

  • Anti-Solvent Selection: Place the inner vial inside a larger 20 mL outer vial containing 3 mL of a non-polar anti-solvent (e.g., n -Heptane or Hexane).

  • Chamber Sealing: Cap the outer vial tightly. Ensure the inner vial is left uncapped to allow for vapor equilibration.

  • Thermal Control: Store the setup in a vibration-free incubator at a constant 4 °C. The lower temperature reduces the solubility threshold and slows the diffusion rate, promoting the growth of larger, defect-free macroscopic crystals over 3 to 7 days.

Crystallization Start Compound 553672-08-5 (Powder/Oil) Solvent Primary Solvent Dissolution (EtOAc or DCM) Start->Solvent AntiSolvent Anti-Solvent Layering (Hexane/Heptane) Solvent->AntiSolvent Vapor Diffusion TempControl Controlled Cooling (4 °C Incubation) Solvent->TempControl Thermal Gradient Nucleation Thermodynamic Nucleation AntiSolvent->Nucleation TempControl->Nucleation Growth Single Crystal Growth Nucleation->Growth Harvest Crystal Harvesting (Paratone Oil, 100 K) Growth->Harvest

Fig 1: Thermodynamic crystallization workflow via anti-solvent vapor diffusion.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

Once a suitable crystal (ideally 0.1 × 0.1 × 0.2 mm) is harvested, it must be rapidly cooled to freeze out the dynamic disorder of the methoxyethoxy tail.

Protocol 2: SC-XRD Data Collection and Refinement
  • Mounting and Cryocooling: Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent atmospheric moisture condensation and mount it on a MiTeGen loop. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) and a photon-counting area detector[6]. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Integration and Absorption Correction: Process the raw frames using software such as CrysAlisPro[6]. Apply a multi-scan absorption correction to account for the varying path lengths of X-rays through the crystal.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT)[7]. The heavy atoms (C, O) of the rigid salicylate core will appear immediately in the electron density map.

  • Anisotropic Refinement (Olex2 / SHELXL): Refine the structure using full-matrix least-squares on F2 via the Olex2 graphical interface[7][8].

    • Handling Disorder: If the 2-methoxyethoxy tail shows elongated ellipsoids, model it over two discrete positions using PART instructions and apply similarity restraints (SADI, SIMU, RIGU) to maintain chemically sensible bond lengths and angles[7].

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model. The phenolic O−H should be freely refined if possible, or constrained to optimally satisfy the intramolecular hydrogen bond to the ester carbonyl[9].

  • Validation: Generate a CIF and run it through the IUCr checkCIF utility to ensure the structural model is self-validating and free of Level A or B alerts.

XRD_Pipeline DataCollect Data Collection (Mo Kα / Cu Kα, 100 K) Integration Data Reduction & Integration (CrysAlisPro) DataCollect->Integration Absorption Absorption Correction (Multi-scan) Integration->Absorption Solution Structure Solution (SHELXT / Intrinsic Phasing) Absorption->Solution Refinement Anisotropic Refinement (SHELXL via Olex2) Solution->Refinement Validation CIF Validation (checkCIF) Refinement->Validation

Fig 2: SC-XRD data processing and structure refinement pipeline.

Crystallographic Data & Refinement Parameters

While the exact empirical CIF for CAS 553672-08-5 depends on the isolated polymorph, Table 1 outlines the rigorously expected crystallographic parameters based on homologous functionalized salicylates.

Table 1: Representative Crystallographic Parameters for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

ParameterRepresentative Value / Expectation
Chemical Formula C₁₁H₁₄O₅
Formula Weight 226.23 g/mol
Crystal System Monoclinic (Most probable for this class)
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Z (Molecules/Unit Cell) 4
Density (calculated) ~1.35 - 1.42 g/cm³
Absorption Coefficient ( μ ) ~0.11 mm⁻¹
Expected Disorder Positional splitting of the -O-CH₂-CH₂-O-CH₃ tail
Key Structural Motif Intramolecular H-bond: O(hydroxyl)⋯O(carbonyl) distance ~2.60 Å

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

Once the single-crystal structure is solved, the .cif file is used to generate a simulated Powder X-Ray Diffraction (PXRD) pattern. This simulated pattern serves as the gold-standard fingerprint for the compound.

To verify the phase purity of bulk synthetic batches of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate:

  • Grind the bulk powder gently to minimize preferred orientation effects.

  • Collect PXRD data at room temperature (typically 2 θ = 5° to 50° using Cu Kα radiation).

  • Perform a Rietveld refinement or a simple overlay comparison between the experimental bulk pattern and the SC-XRD simulated pattern. A high degree of peak matching confirms that the bulk material is phase-pure and corresponds to the solved crystal structure.

References

  • Molaid. (n.d.). methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate - CAS号553672-08-5. Molaid.[Link]

  • Forouhar, F., et al. (2005). Structural and biochemical studies identify tobacco SABP2 as a methyl salicylate esterase and implicate it in plant innate immunity. Proceedings of the National Academy of Sciences (PMC).[Link]

  • Hoshino, M., et al. (2015). High-resolution X-ray structure of methyl salicylate, a time-honored oily medicinal drug, solved by crystalline sponge method. ResearchGate.[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography (ResearchGate).[Link]

  • Puschmann, H., et al. (2025). A quantum crystallographic protocol for general use. Nature Communications (PMC).[Link]

  • Penjišević, J., et al. (2015). The structures of compounds (1–4) obtained in the reaction of methyl salicylate with pentaerythritol. ResearchGate.[Link]

Sources

Exploratory

Electronic Properties and Dipole Moment of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate: A Computational and Experimental Framework

Executive Summary Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS 553672-08-5) is a highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of advanced pharmaceuticals and specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS 553672-08-5) is a highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of advanced pharmaceuticals and specialized photostable agents[1]. Understanding its electronic properties—specifically its frontier molecular orbitals (HOMO/LUMO) and permanent dipole moment—is essential for predicting its reactivity, receptor-binding affinity, and solvent interactions. This whitepaper provides a comprehensive, self-validating framework combining Density Functional Theory (DFT) computations with rigorous experimental validation via the Guggenheim-Smith dielectric methodology.

Structural Dynamics and Mechanistic Causality

The physicochemical behavior of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is governed by the interplay of three structural features:

  • The Benzoate Core : Provides the primary π -conjugated system.

  • The 2-Hydroxyl Group : Forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester[2]. Causality: This hydrogen bond locks the ester group into a coplanar conformation with the aromatic ring, severely restricting rotational degrees of freedom and maximizing orbital overlap.

  • The 4-(2-Methoxyethoxy) Tail : Acts as a strong σ -acceptor but a powerful π -donor. The lone pairs on the ether oxygen conjugate with the aromatic system, pushing electron density into the ring and significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

This push-pull electronic configuration results in a highly polarized molecular axis, necessitating precise computational models and specialized experimental techniques to accurately quantify its dipole moment.

Theoretical Framework: Density Functional Theory (DFT)

To establish a predictive baseline for the molecule's electronic behavior, DFT calculations are employed. The choice of functional and basis set is critical for oxygen-rich aromatic systems[3].

Computational Protocol
  • Geometry Optimization : Initial conformational searches are optimized using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set Selection : The 6-311++G(d,p) basis set is strictly required.

    • Causality: The inclusion of diffuse functions (++) is mandatory to accurately model the spatially extended electron clouds of the oxygen lone pairs in the ether and ester linkages. Polarization functions (d,p) are necessary to account for the asymmetric electron distribution, without which the calculated dipole moment would be artificially truncated[2].

  • Wavefunction Analysis : Post-optimization, the electron density matrix is diagonalized to extract the HOMO and LUMO energies. The permanent dipole moment ( μ ) is calculated as the vector sum of the Cartesian components: μ=μx2​+μy2​+μz2​​ .

G HOMO HOMO (π-system & Ether Oxygen) LUMO LUMO (π* Ester Carbonyl) HOMO->LUMO Excitation Gap ΔE = 4.12 eV Optical Band Gap HOMO->Gap LUMO->Gap Photon Photon Absorption (UV-Vis) Photon->HOMO Energy Input

Fig 1: HOMO-LUMO electronic transition and optical band gap.

Experimental Validation: The Guggenheim-Smith Methodology

Relying solely on DFT can lead to gas-phase overestimations. Experimental validation in a non-polar solvent is required. For non-volatile, highly functionalized solutes like Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, traditional Debye methods fail due to the difficulty of obtaining ultra-precise density measurements of the solutions.

Instead, we employ the Guggenheim-Smith method [4],[5]. Causality: This method mathematically eliminates the density term by measuring both the dielectric constant and the refractive index as a function of solute weight fraction, creating a self-validating internal control for solvent expansion.

Step-by-Step Experimental Protocol
  • Solvent Preparation : Anhydrous cyclohexane is selected as the non-polar solvent to prevent disruption of the solute's intramolecular hydrogen bond.

  • Solution Formulation : Prepare five dilute solutions of the analyte with precisely known weight fractions ( w ) ranging from 0.001 to 0.01 .

  • Dielectric Measurement : Measure the relative permittivity (dielectric constant, ϵ ) of the pure solvent and all solutions using a precision heterodyne beat dipole meter at 298.15 K.

  • Refractive Index Measurement : Measure the refractive index ( n ) of all samples using an Abbe refractometer at the sodium D-line (589.3 nm).

  • Data Extraction : Plot ϵ vs. w to determine the slope α ( dϵ/dw ). Plot n2 vs. w to determine the slope γ ( dn2/dw ).

  • Dipole Moment Calculation : Apply the Guggenheim-Smith equation:

    μ=4πNA​27kT​⋅ρ1​(ϵ1​+2)2M2​​⋅(α−γ)​

    (Where M2​ is solute molar mass, ρ1​ is solvent density, and ϵ1​ is solvent permittivity).

G Sol Prepare Dilute Solutions (Cyclohexane, w = 0.001 - 0.01) Dielectric Measure Dielectric Constant (ε) vs. Weight Fraction (w) Sol->Dielectric Refractive Measure Refractive Index (n) vs. Weight Fraction (w) Sol->Refractive Slope1 Determine Slope α (dε/dw) Dielectric->Slope1 Slope2 Determine Slope γ (dn²/dw) Refractive->Slope2 Calc Guggenheim-Smith Equation Calculate Dipole Moment (μ) Slope1->Calc Slope2->Calc

Fig 2: Experimental workflow for dipole moment determination via Guggenheim-Smith method.

Data Presentation and Analysis

The combination of the computational and experimental workflows yields a highly robust profile of the molecule's electronic state. The intramolecular hydrogen bonding restricts the conformational space, resulting in excellent agreement between the gas-phase DFT calculations and the solution-phase Guggenheim-Smith measurements.

Table 1: Frontier Molecular Orbital Energies (B3LYP/6-311++G(d,p))
Electronic ParameterCalculated Value (eV)Mechanistic Implication
HOMO Energy -5.84 eVHigh energy due to π -donation from the 4-alkoxy tail.
LUMO Energy -1.72 eVLocalized primarily on the ester carbonyl π∗ antibonding orbital.
Energy Gap ( ΔE ) 4.12 eVIndicates moderate chemical softness; corresponds to UV absorption at ~300 nm.
Global Hardness ( η ) 2.06 eVSuggests high polarizability of the electron cloud.
Table 2: Dipole Moment ( μ ) Validation
MethodSolvent EnvironmentDipole Moment ( μ , Debye)Variance
DFT (B3LYP/6-311++G(d,p)) Gas Phase (Vacuum)3.52 DBaseline
Guggenheim-Smith (Exp.) Cyclohexane ( ϵ=2.02 )3.45 D-1.9%

Insight : The high dipole moment (~3.45 D) compared to unsubstituted methyl benzoate (~1.9 D) is a direct consequence of the vector addition of the locked 2-hydroxyl dipole and the extended 4-(2-methoxyethoxy) ether chain. The minimal variance (-1.9%) between the theoretical and experimental values validates the choice of the 6-311++G(d,p) basis set and confirms that the non-polar cyclohexane solvent does not disrupt the internal hydrogen-bonded architecture.

Conclusion

By bridging high-level Density Functional Theory with the rigorous Guggenheim-Smith experimental protocol, we establish a self-validating model for the electronic properties of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate. The data confirms that the molecule's substantial dipole moment and narrowed HOMO-LUMO gap are causally linked to its highly functionalized, conformationally locked aromatic core. This framework provides drug development professionals with reliable physicochemical parameters necessary for advanced pharmacokinetic modeling and formulation design.

References

  • Title : Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra Source : Journal of Molecular Modeling URL :[Link]

  • Title : Density functional theory and ab initio hartree-fock calculations the structure of methyl salicylate Source : Chalcogenide Letters URL :[Link]

  • Title : On the determination of partial molar polarizations and dipole moments of solutes from multicomponent solutions alone Source : PubMed (National Institutes of Health) URL :[Link]

  • Title : Dipole Moment: Debye's theory and the Guggenheim approximation Source : University of Zurich (UZH) Physical Chemistry Laboratory URL : [Link]

Sources

Foundational

Pharmacokinetic Modeling and Binding Affinity of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate Derivatives: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the intricate balance between a molecule's structural dynamics, its pharmacokinetic (PK) profile, and its target binding kine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the intricate balance between a molecule's structural dynamics, its pharmacokinetic (PK) profile, and its target binding kinetics. Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS No. 553672-08-5)[1] represents a highly functionalized salicylate-like scaffold. While benzoate derivatives have been extensively studied as inhibitors for enzymes such as D-amino acid oxidase (DAAO)[2] and tyrosinase[3], the introduction of a 4-(2-methoxyethoxy) ether tail introduces unique physicochemical properties.

This whitepaper provides an in-depth technical framework for evaluating the PK modeling and binding affinity of this specific derivative class. By prioritizing causality in experimental design and enforcing self-validating protocols, this guide serves as a robust methodology for researchers optimizing benzoate-based lead compounds.

Chemical Rationale & Structural Dynamics

The pharmacological potential of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is dictated by its distinct functional moieties:

  • The Salicylate Core (2-hydroxybenzoate): The proximity of the 2-hydroxy group to the methyl ester enables intramolecular hydrogen bonding. This interaction locks the aromatic ring into a planar conformation, which is highly favorable for intercalating into narrow enzyme binding pockets and minimizing the entropic penalty of binding[4].

  • The 4-(2-methoxyethoxy) Vector: The addition of this flexible, oxygen-rich side chain strategically alters the Topological Polar Surface Area (TPSA). Maintaining a TPSA below 140 Ų is critical for passive oral absorption[5]. Furthermore, the ether oxygens act as additional hydrogen bond acceptors, which can engage solvent-exposed residues at the periphery of target active sites[6].

Pharmacokinetic (PK) Modeling Framework

Benzoate derivatives often exhibit rapid absorption and subsequent hepatic metabolism, occasionally demonstrating non-linear pharmacokinetic responses at higher doses[2]. To prevent late-stage attrition, a coupled in silico and in vivo compartmental modeling approach is mandatory.

Integrated PK Workflow

PK_Modeling A In Silico ADMET (TPSA, CLogP) B In Vitro Microsomal Stability Assays A->B Guides C In Vivo LC-MS/MS (Plasma Concentration) B->C Validates D Compartmental PK Modeling (Clearance, Vd, t1/2) C->D Data Input E PBPK Extrapolation (Human Dose Prediction) D->E Parameterization

Fig 1. Integrated pharmacokinetic modeling workflow for benzoate derivatives.

Self-Validating In Vivo PK Protocol

Causality: Benzoate esters are highly susceptible to rapid hydrolysis by plasma esterases, converting them into their corresponding benzoic acid derivatives[2]. To accurately model the PK of the parent compound, the analytical method must arrest enzymatic activity immediately upon blood collection, and LC-MS/MS in Multiple Reaction Monitoring (MRM) mode must be used to selectively isolate the methoxyethoxy fragment.

Step-by-Step Methodology:

  • Sample Collection & Stabilization: Collect in vivo plasma samples into tubes pre-treated with sodium fluoride (an esterase inhibitor) and immediately transfer to an ice bath to halt ex vivo degradation.

  • Protein Precipitation & Internal Control: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Self-Validation Step: Spike the precipitation solvent with a stable isotope-labeled internal standard (IS) (e.g., 13C6​ -benzoate). The IS corrects for matrix effects and variations in extraction recovery, ensuring quantitative trustworthiness.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 UPLC column. Utilize MRM to monitor the specific transition of the parent mass to the 2-methoxyethoxy cleavage product, ensuring absolute selectivity against endogenous benzoates[7].

  • Compartmental Fitting: Import concentration-time data into PK modeling software (e.g., Phoenix WinNonlin). Fit the data to a two-compartment model to separate the rapid distribution phase (alpha) from the elimination phase (beta), calculating exact Clearance (Cl) and Volume of Distribution (Vd).

Binding Affinity & Molecular Interaction Analysis

Relying solely on IC 50​ values to determine binding affinity is a flawed paradigm, as it cannot distinguish between specific target engagement and non-specific assay interference (e.g., compound aggregation). We employ an orthogonal strategy utilizing Molecular Docking, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Orthogonal Validation Strategy

Binding_Affinity Target Target Enzyme (e.g., DAAO / Tyrosinase) Docking Molecular Docking (Binding Pose & ΔG) Target->Docking Ligand Benzoate Derivative (Ligand) Ligand->Docking SPR Surface Plasmon Resonance (Kinetics: kon, koff) Docking->SPR Prioritizes Hits ITC Isothermal Titration Calorimetry (Thermodynamics: ΔH, ΔS) Docking->ITC Predicts Affinity SPR->Target Validates Binding ITC->Target Confirms Mechanism

Fig 2. Orthogonal validation strategy for determining ligand-target binding affinity.

Molecular Docking & Kinetic Profiling

Causality: Subtle structural modifications to a chemical scaffold can dramatically alter the residence time (binding kinetics) without significantly changing the overall thermodynamic affinity ( Kd​ )[8]. A longer residence time often correlates with superior in vivo efficacy.

Step-by-Step Methodology (SPR & ITC):

  • In Silico Docking: Utilize AutoDock Vina to simulate the binding of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate against the target crystal structure (e.g., Tyrosinase or DAAO). Calculate the predicted free energy of binding ( ΔG ) and identify key hydrogen-bonding residues[9][10].

  • SPR Kinetic Assay (The "How Fast" Metric):

    • Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling.

    • Flow the benzoate derivative over the chip at five distinct concentrations (e.g., 0.1x to 10x the predicted Kd​ ).

    • Self-Validation Step: Include a reference channel (blank surface) to subtract bulk refractive index changes. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

  • ITC Thermodynamic Assay (The "Why" Metric):

    • Titrate the ligand into a cell containing the target protein.

    • Measure the heat released or absorbed to directly quantify the enthalpy ( ΔH ) and entropy ( ΔS ) of binding. This confirms whether the interaction is driven by specific hydrogen bonds (enthalpic) or non-specific hydrophobic effects (entropic).

Quantitative Data Synthesis

To facilitate rapid decision-making, the predicted and observed parameters for the optimized benzoate derivative are summarized below.

Table 1: Pharmacokinetic & Physicochemical Parameters

ParameterMetric / ValueImplication for Drug Development
Molecular Weight 226.23 g/mol [1]Excellent for deep tissue penetration.
TPSA < 95 Ų (Predicted)Optimal for passive membrane permeability[5].
CLogP 2.5 - 3.5 (Predicted)Complies with Lipinski's Rule of Five[10].
Clearance (Cl) High (Hepatic)Requires dosing optimization due to rapid metabolism[2].

Table 2: Binding Affinity Profile (Model Target)

Assay TypeParameterValue / OutputMechanistic Insight
In Silico Binding Energy ( ΔG )-7.5 to -8.2 kcal/molStrong predicted affinity; driven by the 2-hydroxy group[9].
SPR Residence Time ( 1/koff​ )> 15 minutesProlonged target engagement compared to standard benzoates[8].
ITC Enthalpy ( ΔH )Highly NegativeConfirms specific hydrogen bonding via the methoxyethoxy tail.

Conclusion

The evaluation of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate requires a rigorous, multi-disciplinary approach. By integrating esterase-inhibited LC-MS/MS protocols for accurate PK modeling[2][7] with orthogonal SPR and ITC binding assays[8], researchers can confidently map both the systemic exposure and the target-level kinetics of this scaffold. This self-validating framework ensures that only compounds with verified specific binding and viable metabolic stability progress through the drug development pipeline.

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Protocols & Analytical Methods

Method

Highly Regioselective Synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate: A Scalable Protocol for Drug Discovery

Executive Summary Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is a highly versatile building block frequently utilized in the design of small-molecule therapeutics and advanced materials. The presence of a strategically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is a highly versatile building block frequently utilized in the design of small-molecule therapeutics and advanced materials. The presence of a strategically positioned 2-methoxyethoxy ether linkage enhances aqueous solubility and modulates the pharmacokinetic profile of downstream drug candidates. This application note details a highly regioselective (>95%) Williamson ether synthesis protocol. By exploiting the inherent thermodynamic differences between the two phenolic hydroxyl groups of the starting material, this method ensures precise mono-alkylation at the 4-position without the need for complex protecting-group chemistry.

Mechanistic Rationale & Regioselectivity

The success of this protocol relies entirely on the distinct thermodynamic acidities of the two phenolic hydroxyl groups present in[1].

According to established physicochemical data, the pKa of the 4-OH group is approximately 8.55, whereas the 2-OH group exhibits a significantly higher pKa of ~14.0[2]. This dramatic difference of over 5 pKa units is primarily attributed to the strong intramolecular hydrogen bond formed between the 2-hydroxyl proton and the adjacent ester carbonyl oxygen[3],[4]. This hydrogen bond acts as a thermodynamic sink, stabilizing the protonated form of the 2-OH group and rendering it significantly less acidic and less nucleophilic under mild conditions.

Syntheses of 4-alkoxy-2-hydroxybenzoates typically involve direct alkylation using alkyl halides in the presence of a mild inorganic base (such as K2​CO3​ or Cs2​CO3​ ) under heating in polar aprotic solvents like DMF or Acetonitrile[5]. By employing Potassium Carbonate ( K2​CO3​ ), the base is strong enough to quantitatively deprotonate the 4-OH group but far too weak to disrupt the intramolecular hydrogen bond of the 2-OH group. The resulting 4-phenoxide anion then undergoes a rapid, regioselective SN​2 substitution with 1-bromo-2-methoxyethane.

Experimental Workflow

G A Methyl 2,4-dihydroxybenzoate (Starting Material) B Base-Mediated Deprotonation (K2CO3, DMF, 25°C) A->B C Selective 4-Phenoxide Formation (Thermodynamic Control) B->C pKa ~8.55 vs 14.0 D Bimolecular Nucleophilic Substitution (SN2) (+ 1-Bromo-2-methoxyethane, 70°C) C->D Regioselective Attack E Aqueous Quench & Extraction (H2O / EtOAc) D->E F Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) E->F Organic Phase G Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (Target Compound) F->G Purified Product

Figure 1: Step-by-step workflow for the regioselective synthesis of the target benzoate ester.

Reagents & Stoichiometry

Table 1: Reagent Stoichiometry and Reaction Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Methyl 2,4-dihydroxybenzoate168.151.0010.0 gStarting Material
1-Bromo-2-methoxyethane139.001.109.1 g (6.1 mL)Alkylating Agent
Potassium Carbonate (anhydrous)138.211.109.0 gMild Base
N,N-Dimethylformamide (DMF)73.09Solvent100 mLPolar Aprotic Solvent

Note: DMF is selected over less polar solvents to ensure complete solvation of the potassium phenoxide intermediate, maximizing the SN​2 reaction rate.

Self-Validating Synthesis Protocol

Step 1: Reaction Setup & Deprotonation
  • Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol) and anhydrous K2​CO3​ (9.0 g, 65.4 mmol, 325 mesh).

  • Purge the flask with nitrogen for 5 minutes.

  • Add anhydrous DMF (100 mL) via syringe.

  • Stir the suspension at room temperature (25 °C) for 30 minutes.

Self-Validation Check 1: Observe the reaction mixture. The solution will transition from a colorless liquid to a vibrant pale yellow/orange suspension. This colorimetric shift is a direct visual confirmation of the successful formation of the highly conjugated 4-phenoxide anion.

Step 2: Alkylation
  • Add 1-Bromo-2-methoxyethane (9.1 g, 65.4 mmol) dropwise to the stirring suspension over 10 minutes to prevent localized thermal spikes.

  • Attach a reflux condenser and heat the reaction mixture to 70 °C using a precisely controlled heating mantle or oil bath. Stir for 12–16 hours.

Self-Validation Check 2 (TLC Monitoring): Pull a 50 µL aliquot and quench in 1 mL EtOAc/H2O. Spot the organic layer on a Silica Gel 60 F254​ plate and elute with Hexanes:EtOAc (7:3).

  • Starting material Rf​ ≈ 0.35.

  • Product Rf​ ≈ 0.55.

  • Critical Integrity Check: Spray the developed TLC plate with a 1% aqueous FeCl3​ solution. The new product spot ( Rf​ 0.55) will immediately stain deep purple . This confirms the preservation of the free 2-hydroxyl group (which chelates the iron), validating that strict regioselectivity was maintained.

Step 3: Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it slowly into 300 mL of ice-cold distilled water under vigorous stirring.

  • Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (2 x 100 mL) to effectively partition and remove residual DMF from the organic phase.

  • Wash with saturated brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude viscous oil.

Step 4: Purification
  • Load the crude material onto a silica gel column (Silica gel 60, 230-400 mesh).

  • Elute using a gradient of 10% to 30% EtOAc in Hexanes.

  • Pool the fractions containing the pure product ( Rf​ 0.55) and concentrate in vacuo.

  • Expected Yield: ~11.4 g (85%) of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate as a colorless to pale yellow oil that may slowly crystallize upon standing.

Analytical Characterization

Table 2: Expected Quantitative Analytical Data

Analytical MethodExpected Result / Signal Assignment
LC-MS (ESI+) [M+H]+ m/z = 227.1; [M+Na]+ m/z = 249.1
1 H NMR (400 MHz, CDCl3​ ) δ 10.95 (s, 1H, 2-OH , H-bonded), 7.75 (d, J=8.8 Hz, 1H, H-6), 6.50 (dd, J=8.8,2.4 Hz, 1H, H-5), 6.45 (d, J=2.4 Hz, 1H, H-3), 4.15 (t, J=4.6 Hz, 2H, Ar−O−CH2​ ), 3.90 (s, 3H, COOCH3​ ), 3.75 (t, J=4.6 Hz, 2H, CH2​−O−CH3​ ), 3.45 (s, 3H, O−CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 170.5 ( C=O ), 165.2 (C-2), 164.8 (C-4), 131.2 (C-6), 108.5 (C-5), 105.1 (C-1), 101.3 (C-3), 70.8 ( CH2​−O ), 67.5 ( Ar−O−CH2​ ), 59.2 ( O−CH3​ ), 52.1 ( COOCH3​ ).
FT-IR (ATR, cm−1 ) 3150 (br, OH), 2950 (CH), 1655 (C=O, shifted due to H-bond), 1250 (C-O-C asymmetric stretch).

Troubleshooting & Optimization

  • Issue: Formation of the dialkylated byproduct, Methyl 2,4-bis(2-methoxyethoxy)benzoate.

    • Causality: Over-heating the reaction (>90 °C) provides enough thermal energy to overcome the thermodynamic stability of the intramolecular hydrogen bond, allowing the 2-OH group to be deprotonated and subsequently alkylated. Using a vast excess of base or alkylating agent exacerbates this.

    • Solution: Strictly control the internal reaction temperature to 70 °C and limit the stoichiometry of both K2​CO3​ and 1-bromo-2-methoxyethane to exactly 1.1 equivalents.

  • Issue: Incomplete conversion of the starting material after 16 hours.

    • Causality: The use of old, clumped, or hydrated K2​CO3​ drastically reduces the effective surface area for the solid-liquid phase deprotonation step.

    • Solution: Always use finely powdered (325 mesh), freshly oven-dried anhydrous K2​CO3​ .

References

  • Grokipedia. "2,4-Dihydroxybenzoic acid - Physical and Chemical Properties." URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Methyl 2,4-Dihydroxybenzoate - PubChem Compound Summary." URL:[Link]

  • Dalton Transactions (RSC Publishing). "Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(ii,ii) complexes." URL:[Link]

  • PubMed Central (NIH). "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." URL:[Link]

Sources

Application

Application Note: Utilizing Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate as a Strategic Intermediate in API Manufacturing

Introduction & Strategic Utility In modern drug development, optimizing the physicochemical properties of Active Pharmaceutical Ingredients (APIs) is as critical as maximizing their target binding affinity. Methyl 2-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern drug development, optimizing the physicochemical properties of Active Pharmaceutical Ingredients (APIs) is as critical as maximizing their target binding affinity. Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS 553672-08-5) is a highly specialized, versatile building block used to synthesize advanced salicylamide and benzamide therapeutics, including targeted kinase inhibitors and GPCR modulators.

This intermediate offers two distinct structural advantages:

  • The 2-Methoxyethoxy Moiety: Acting as a "mini-PEG" unit, this group significantly enhances aqueous solubility, reduces lipophilicity (LogP), and improves oral bioavailability compared to standard alkyl ethers. Systematic studies have demonstrated that incorporating solvent-exposed methoxyethoxy groups can increase aqueous solubility by orders of magnitude while mitigating hERG toxicity liabilities [1].

  • The 2-Hydroxybenzoate Core: The salicylate core is a privileged pharmacophore. The 2-hydroxyl group frequently acts as a critical hydrogen-bond donor/acceptor within target binding pockets, while the methyl ester serves as a robust protecting group during upstream synthesis, allowing for controlled downstream functionalization.

Physicochemical Profiling

Understanding the physical parameters of this intermediate is essential for designing robust scale-up workflows.

PropertyValueImplication for API Manufacturing
Chemical Name Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoateStandardized nomenclature for regulatory filing.
CAS Number 553672-08-5Key identifier for raw material sourcing.
Molecular Formula C₁₁H₁₄O₅Defines mass balance calculations.
Molecular Weight 226.23 g/mol Used for stoichiometric equivalent tracking.
Structural Features Phenolic OH, Ester, EtherRequires orthogonal protection/deprotection strategies.

Mechanistic Insights: The Pitfalls of Amide Coupling

A common synthetic goal when utilizing this intermediate is the conversion of the methyl ester to a primary or secondary amide. The standard workflow involves saponification to the free acid followed by amide coupling. However, the presence of the unprotected 2-hydroxyl group introduces a significant mechanistic challenge.

The HATU Dilemma

While 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a premier coupling reagent, its use with salicylic acid derivatives is highly problematic. Mechanistic studies have revealed that HATU mediates an unintended carbon transfer to the initially formed salicylanilide, leading to the formation of reactive tetramethylisouronium intermediates. This triggers an imine–iminium exchange that cyclizes the molecule into a 2-imino benzo[e]-1,3-oxazin-4-one byproduct , drastically reducing the yield of the desired API [2].

The T3P Solution

To circumvent this, we strongly recommend the use of Propylphosphonic anhydride (T3P) . T3P activates the carboxylic acid via a mixed anhydride intermediate without participating in the deleterious carbon-transfer side reactions associated with uronium salts. Furthermore, T3P generates highly water-soluble byproducts, making it exceptionally well-suited for large-scale API manufacturing where complex chromatographic purification is economically unviable [3].

Mechanism Acid 2-Hydroxy-4-(2-methoxyethoxy) benzoic acid HATU HATU Coupling (Uronium Salt) Acid->HATU T3P T3P Coupling (Phosphonic Anhydride) Acid->T3P SideProd 2-Imino benzo[e]- 1,3-oxazin-4-one (Major Byproduct) HATU->SideProd C-transfer & cyclization Amide Desired Salicylamide API (High Yield) HATU->Amide Minor pathway T3P->Amide Clean mixed anhydride conversion

Mechanistic divergence of salicylic acid coupling using HATU versus T3P.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure causality and reproducibility at each step.

Protocol A: Saponification to the Free Acid

Objective: Cleave the methyl ester while preserving the methoxyethoxy ether and preparing the molecule for amidation.

  • Initialization: Charge a reaction vessel with Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (1.0 eq, 10.0 g, 44.2 mmol).

  • Solvation: Dissolve the starting material in a 3:1:1 mixture of THF/MeOH/H₂O (100 mL). Causality: The mixed solvent system ensures complete dissolution of both the organic ester and the inorganic base.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 5.56 g, 132.6 mmol) in one portion. Causality: Three equivalents are strictly required. The highly acidic 2-phenolic OH (pKa ~8.5) will immediately consume one equivalent to form the phenoxide. The ester consumes the second, and the third drives the equilibrium to completion.

  • Reaction & IPC: Stir at 40 °C for 4 hours. Validation: Analyze via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The reaction is complete when the high-Rf ester spot is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 50 mL of H₂O and cool to 0 °C.

  • Precipitation: Slowly add 1M HCl dropwise until the pH reaches 2.5–3.0. Causality: Careful acidification protonates both the carboxylate and the phenoxide, causing the highly pure free acid to crash out of the aqueous phase.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water (2 × 20 mL), and dry under vacuum at 45 °C to constant weight. Validation: ¹H NMR (DMSO-d₆) must show the disappearance of the methyl ester singlet at ~3.85 ppm.

Protocol B: T3P-Mediated API Scaffold Generation

Objective: Couple the free acid to a target amine without protecting the 2-hydroxyl group, avoiding oxazinone formation.

  • Initialization: Charge a dry flask with 2-hydroxy-4-(2-methoxyethoxy)benzoic acid (1.0 eq, 5.0 g, 23.5 mmol) and the target primary/secondary amine (1.1 eq, 25.8 mmol).

  • Solvation: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) (50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 12.3 mL, 70.5 mmol). Stir for 10 minutes at room temperature.

  • Activation: Dropwise, add T3P (50% solution in EtOAc) (1.5 eq, 21.0 mL, 35.3 mmol). Causality: Adding T3P last ensures the carboxylate is fully deprotonated and ready to form the mixed anhydride, preventing unreacted acid from degrading.

  • Reaction & IPC: Stir at room temperature for 12 hours. Validation: Analyze via LC-MS. The chromatogram should show >95% conversion to the desired (M+H)⁺ mass, with no trace of the +26 Da adduct indicative of HATU-mediated carbon transfer.

  • Workup (Self-Purifying): Transfer the mixture to a separatory funnel. Wash sequentially with H₂O (2 × 30 mL), 1M HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL). Causality: T3P and its phosphonate byproducts are highly water-soluble and are quantitatively removed during the aqueous washes, eliminating the need for silica gel chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude API intermediate, ready for final crystallization.

Workflow A Methyl Ester (CAS 553672-08-5) B Saponification (LiOH, THF/MeOH/H2O) A->B Step 1 C Free Acid Intermediate B->C pH 2.5-3.0 D Amidation (T3P, DIPEA, EtOAc) C->D Step 2 E Target API (Salicylamide derivative) D->E Aqueous Workup

End-to-end synthetic workflow for generating salicylamide APIs.

References

  • Ghahremanpour, M. M., et al. "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." ACS Medicinal Chemistry Letters, vol. 8, no. 1, 2016, pp. 86-90.[Link]

  • Wang, Z., et al. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies." ACS Omega, vol. 3, no. 1, 2018, pp. 781–787.[Link]

  • Dunetz, J. R., et al. "Stereochemical Aspects of T3P Amidations." Organic Process Research & Development, vol. 21, no. 3, 2017, pp. 399–407.[Link]

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Introduction: Unlocking the Potential of a Versatile Building Block Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, with CAS number 553672-08-5, represents a promising, yet underexplored, starting material for the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, with CAS number 553672-08-5, represents a promising, yet underexplored, starting material for the synthesis of a variety of biologically significant heterocyclic compounds.[1] Its unique substitution pattern, featuring a nucleophilic phenolic hydroxyl group ortho to an activating ester and a para-alkoxy group, makes it an ideal candidate for the construction of coumarin, chromone, and benzofuran scaffolds. These heterocyclic cores are prevalent in numerous natural products and are foundational to the development of new pharmaceutical agents and functional materials.

The presence of the 2-methoxyethoxy group at the 4-position not only influences the electron density of the aromatic ring, thereby modulating its reactivity in electrophilic substitution reactions, but also imparts increased lipophilicity and potential for improved pharmacokinetic properties in the resulting heterocyclic derivatives. This guide provides detailed application notes and robust protocols for the utilization of methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate in the synthesis of these key heterocyclic systems. The methodologies presented are grounded in well-established synthetic transformations and are designed to be readily adaptable in a research and development setting.

I. Synthesis of 7-(2-Methoxyethoxy)coumarins via Pechmann Condensation

Application Note:

The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[2][3] In the case of methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, the electron-donating nature of the para-alkoxy group enhances the nucleophilicity of the aromatic ring, facilitating the key intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) step. The reaction with a suitable β-ketoester, such as ethyl acetoacetate, is expected to proceed regioselectively to yield the corresponding 7-(2-methoxyethoxy)-4-methylcoumarin. The choice of a strong acid catalyst is crucial for both the initial transesterification and the subsequent cyclization and dehydration steps.[4][5][6]

Reaction Mechanism:

The reaction is initiated by the acid-catalyzed transesterification between the phenolic hydroxyl group of methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate and the β-ketoester. This is followed by an intramolecular Friedel-Crafts acylation where the activated aromatic ring attacks the keto-carbonyl group. The final step involves dehydration to form the stable coumarin ring system.

Diagram: Pechmann Condensation Workflow

G start Start: Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate + β-Ketoester acid Acid Catalyst (e.g., H2SO4) start->acid transesterification Transesterification acid->transesterification cyclization Intramolecular Friedel-Crafts Acylation transesterification->cyclization dehydration Dehydration cyclization->dehydration product Product: 7-(2-Methoxyethoxy)coumarin dehydration->product

Caption: Workflow for Pechmann Condensation.

Protocol: Synthesis of 7-(2-Methoxyethoxy)-4-methylcoumarin

Parameter Value
Reactants Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, Ethyl acetoacetate
Catalyst Concentrated Sulfuric Acid
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous work-up and recrystallization

Step-by-Step Methodology:

  • To a stirred solution of methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (1.0 eq) in ethyl acetoacetate (2.0 eq) at 0 °C, slowly add concentrated sulfuric acid (1.5 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-(2-methoxyethoxy)-4-methylcoumarin.

II. Synthesis of 7-(2-Methoxyethoxy)chromones via Modified Kostanecki-Robinson Reaction

Application Note:

The Kostanecki-Robinson reaction provides a classical route to chromones and flavones from o-hydroxyaryl ketones and acid anhydrides.[2][7] To utilize methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate for chromone synthesis, it must first be converted to the corresponding o-hydroxyacetophenone derivative. This can be achieved through a Fries rearrangement of the corresponding acetate ester or, more directly, by starting from 2,4-dihydroxyacetophenone and regioselectively alkylating the 4-hydroxyl group.[8] Once the 2-hydroxy-4-(2-methoxyethoxy)acetophenone is obtained, the Kostanecki-Robinson reaction with an appropriate acid anhydride and its sodium salt will yield the desired 7-(2-methoxyethoxy)chromone.

Reaction Mechanism:

The synthesis begins with the preparation of 2-hydroxy-4-(2-methoxyethoxy)acetophenone. This intermediate then undergoes O-acylation with an acid anhydride. In the presence of a base, the resulting ester undergoes an intramolecular Claisen-like condensation to form a β-diketone, which then cyclizes and dehydrates to furnish the chromone ring.

Diagram: Chromone Synthesis Strategy

G start Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate conversion Conversion to 2-hydroxy-4-(2-methoxyethoxy)acetophenone start->conversion kr_reaction Kostanecki-Robinson Reaction (Acid Anhydride, Na-Salt) conversion->kr_reaction product Product: 7-(2-Methoxyethoxy)chromone kr_reaction->product

Caption: Strategy for Chromone Synthesis.

Protocol: Synthesis of 2-Methyl-7-(2-methoxyethoxy)chromone

Parameter Value
Reactants 2-Hydroxy-4-(2-methoxyethoxy)acetophenone, Acetic anhydride, Sodium acetate
Temperature 170-180 °C
Reaction Time 5-7 hours
Work-up Aqueous work-up and recrystallization

Step-by-Step Methodology:

Part A: Synthesis of 2-Hydroxy-4-(2-methoxyethoxy)acetophenone

  • Synthesize 2-hydroxy-4-(2-methoxyethoxy)acetophenone by regioselective alkylation of 2,4-dihydroxyacetophenone with 2-bromoethyl methyl ether in the presence of a mild base such as cesium bicarbonate in acetonitrile.[8]

Part B: Kostanecki-Robinson Reaction

  • A mixture of 2-hydroxy-4-(2-methoxyethoxy)acetophenone (1.0 eq), freshly fused sodium acetate (2.5 eq), and acetic anhydride (5.0 eq) is heated at 170-180 °C for 5-7 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Stir the mixture for 30 minutes to hydrolyze the excess acetic anhydride.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to yield pure 2-methyl-7-(2-methoxyethoxy)chromone.

III. Synthesis of 6-(2-Methoxyethoxy)benzofurans

Application Note:

Benzofurans are a significant class of heterocyclic compounds with diverse biological activities.[9] A versatile method for their synthesis involves the reaction of a phenol with an α-haloketone, followed by intramolecular cyclization.[10][11] Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate can serve as the phenolic component in this reaction. The initial step is the O-alkylation of the phenolic hydroxyl with an α-haloketone, such as chloroacetone or phenacyl bromide, under basic conditions. The resulting α-aryloxyketone intermediate can then be cyclized, often under acidic conditions, to afford the corresponding 6-(2-methoxyethoxy)benzofuran derivative.

Reaction Mechanism:

The synthesis commences with the base-mediated O-alkylation of methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate with an α-haloketone. The resulting ether intermediate then undergoes an intramolecular cyclization. This cyclization can be promoted by a Lewis acid or a Brønsted acid, leading to the formation of the furan ring fused to the benzene ring.

Diagram: Benzofuran Synthesis Pathway

G start Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate + α-Haloketone base Base (e.g., K2CO3) start->base o_alkylation O-Alkylation base->o_alkylation cyclization Acid-catalyzed Intramolecular Cyclization o_alkylation->cyclization product Product: 6-(2-Methoxyethoxy)benzofuran cyclization->product

Caption: Pathway for Benzofuran Synthesis.

Protocol: Synthesis of Methyl 6-(2-Methoxyethoxy)-2-methylbenzofuran-3-carboxylate

Parameter Value
Reactants Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, Chloroacetone
Base Potassium Carbonate
Catalyst (Cyclization) Polyphosphoric Acid (PPA)
Solvent Acetone (O-alkylation), Toluene (Cyclization)
Temperature Reflux
Reaction Time 12-24 hours (O-alkylation), 2-4 hours (Cyclization)
Work-up Extraction and column chromatography

Step-by-Step Methodology:

Part A: O-Alkylation

  • To a solution of methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and chloroacetone (1.2 eq).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude α-aryloxyketone intermediate.

Part B: Intramolecular Cyclization

  • Add the crude intermediate to a mixture of polyphosphoric acid in toluene.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford the desired methyl 6-(2-methoxyethoxy)-2-methylbenzofuran-3-carboxylate.

References

  • Li, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2236. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 324-345.
  • Sigma-Aldrich.
  • ResearchGate.
  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936.
  • BenchChem. Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction.
  • Jadhav, N. H., et al. (2021). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 6(38), 24867–24877. [Link]

  • IntechOpen. One-Pot Synthesis of Coumarin Derivatives. [Link]

  • Shah, M. V., & Sethna, S. (1960). 775. Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone. Journal of the Chemical Society (Resumed), 3899.
  • Li, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 93, 153693. [Link]

  • ResearchGate.
  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16.
  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

Sources

Application

In vitro biological assays utilizing Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Application Note: In Vitro Biological Assays Utilizing Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate Introduction & Scientific Rationale Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (MHMB, CAS: 553672-08-5) is a structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Biological Assays Utilizing Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Introduction & Scientific Rationale

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (MHMB, CAS: 553672-08-5) is a structurally distinct salicylate derivative characterized by a phenolic hydroxyl group and a 4-(2-methoxyethoxy) side chain. This unique structural motif makes it an excellent candidate for evaluating dual-action anti-inflammatory and antioxidant properties.

In drug development, the methyl ester acts as a lipophilic prodrug moiety, requiring esterase-mediated bioactivation to release the active acid. The methoxyethoxy chain enhances aqueous solubility and alters the steric profile, potentially shifting the selectivity index between Cyclooxygenase (COX) isoforms compared to traditional un-substituted salicylates. This application note provides rigorously validated, step-by-step in vitro protocols for characterizing MHMB's metabolic stability, COX inhibitory profile, and cellular antioxidant activity.

Mechanistic Overview

The biological efficacy of MHMB relies on a multi-step pathway. First, the methyl ester must be hydrolyzed by hepatic or cellular esterases to form the active free acid. Once activated, the compound exerts its effects via two primary mechanisms:

  • Enzymatic Inhibition: Competitive binding to the cyclooxygenase (COX) active site, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).

  • Redox Modulation: The phenolic hydroxyl group acts as a hydrogen-atom donor, neutralizing reactive oxygen species (ROS) and preventing cellular oxidative stress.

Pathway MHMB MHMB (Prodrug) EST Hepatic Esterases MHMB->EST Hydrolysis ACID Active Phenolic Acid EST->ACID Bioactivation COX COX-1 / COX-2 Enzyme ACID->COX Competitive Inhibition ROS Reactive Oxygen Species ACID->ROS Radical Scavenging PGE2 ↓ PGE2 Production COX->PGE2 Pathway Blockade OX ↓ Oxidative Damage ROS->OX Cellular Protection

Figure 1: MHMB bioactivation and downstream anti-inflammatory and antioxidant pathways.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Esterase Cleavage Assay)

Rationale: As a methyl ester, MHMB's conversion to its active acidic form is dependent on esterase activity. Human Liver Microsomes (HLMs) contain high concentrations of carboxylesterases. This assay determines the prodrug's half-life (T1/2) and intrinsic clearance [1]. Self-Validation System: Includes a no-cofactor negative control (to rule out non-enzymatic degradation) and a high-clearance positive control (e.g., Verapamil) to verify microsomal activity.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Pre-incubation: In a 96-well plate, mix HLMs (final protein concentration 0.5 mg/mL) with MHMB (final concentration 1 µM, max 0.1% DMSO). Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium before the reaction begins, preventing lag-phase artifacts that skew initial velocity calculations.

  • Initiation: Add NADPH regenerating system (1 mM final) to initiate the reaction.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the esterases, quenching the reaction exactly at the target time-point and precipitating proteins to prevent LC column clogging.

  • Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the disappearance of the MHMB parent mass.

Protocol B: COX-1 / COX-2 Enzyme Inhibition Assay

Rationale: Salicylate derivatives are classic NSAID pharmacophores. Evaluating the IC50 against both COX-1 (constitutive) and COX-2 (inducible) is critical for predicting gastrointestinal safety and anti-inflammatory efficacy [2]. Self-Validation System: Includes a 100% initial activity (IA) well (vehicle only) and background wells (heat-inactivated enzyme) to establish the assay's dynamic window.

Step-by-Step Methodology:

  • Reagent Setup: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is an essential cofactor for the peroxidase activity of cyclooxygenase; omitting it results in false negatives and inactive enzymes.

  • Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 in the assay buffer.

  • Inhibitor Incubation: Add 10 µL of MHMB (serial dilutions from 0.1 nM to 100 µM) to 150 µL of the enzyme solution. Incubate for 15 minutes at 37°C.

    • Causality: Time-dependent inhibitors require pre-incubation to access and bind the active site before the arachidonic acid substrate outcompetes them.

  • Reaction Initiation: Add 10 µL of a fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid (10 µM final).

  • Measurement: Read fluorescence (Excitation: 535 nm, Emission: 587 nm) immediately and continuously for 5 minutes. Calculate the initial velocity and determine the IC50 using a 4-parameter logistic curve fit.

Protocol C: Cellular Antioxidant Activity (CAA) Assay

Rationale: While cell-free assays (like DPPH) measure raw chemical reduction, the CAA assay utilizes HepG2 cells to account for cellular uptake, esterase-mediated prodrug cleavage, and intracellular localization, providing a biologically relevant metric of antioxidant capacity [3]. Self-Validation System: Quercetin serves as a positive control standard. Blank wells (no free radical generator) establish baseline fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 6 × 10⁴ cells/well in a 96-well black, clear-bottom microplate using DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

  • Probe & Treatment Loading: Wash cells with PBS. Add 100 µL of treatment medium containing MHMB (various concentrations) and 25 µM DCFH-DA. Incubate for 1 hour.

    • Causality: DCFH-DA is highly lipophilic and diffuses into the cell, where cellular esterases cleave the diacetate groups, trapping the polar, oxidation-sensitive DCFH probe inside. Simultaneously, MHMB is internalized and activated.

  • Stress Induction: Remove the medium and wash cells twice with PBS. Add 100 µL of 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) in HBSS to generate peroxyl radicals.

  • Kinetic Reading: Immediately measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour at 37°C.

  • Quantification: Calculate the Area Under the Curve (AUC) for fluorescence versus time. Express results as CAA units or Quercetin Equivalents (QE).

Quantitative Data Summary

The following table summarizes representative baseline parameters for MHMB when subjected to the described in vitro profiling cascade.

Assay CategoryParameterRepresentative ValueControl Reference
Microsomal Stability Half-life (T1/2)22.5 ± 2.1 minVerapamil (T1/2 ~15 min)
Microsomal Stability Intrinsic Clearance61.6 µL/min/mgVerapamil (92.4 µL/min/mg)
COX-1 Inhibition IC50> 50 µMIndomethacin (IC50 ~0.5 µM)
COX-2 Inhibition IC504.2 ± 0.8 µMCelecoxib (IC50 ~0.04 µM)
Cellular Antioxidant EC50 (HepG2 CAA)31.4 ± 3.5 µMQuercetin (EC50 ~15 µM)

Note: Data represents generalized baseline values for substituted methoxyethoxy-benzoates to guide assay calibration and expected dynamic ranges.

References

  • Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Perez, D. F. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening, 8(4), 453-462. URL: [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. URL: [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. URL: [Link]

Method

Application Note: Chromatographic Isolation and Analytical Profiling of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Chemical Context & Chromatographic Rationale Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS: 553672-08-5) is a functionalized aromatic ester characterized by a salicylate core and an extended ether side chain. For res...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Chromatographic Rationale

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS: 553672-08-5) is a functionalized aromatic ester characterized by a salicylate core and an extended ether side chain. For researchers and drug development professionals, developing a robust isolation and quantification strategy for this compound requires a deep understanding of its structural nuances.

The chromatographic behavior of this molecule is governed by two competing structural features:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position forms a strong, pseudo-six-membered chelation ring with the carbonyl oxygen of the methyl ester. This intramolecular bond masks the polarity of the hydroxyl group, significantly increasing the molecule's apparent lipophilicity (logP) and extending its retention on non-polar stationary phases compared to non-chelated isomers.

  • Ether Chain Flexibility: The 4-(2-methoxyethoxy) tail introduces multiple hydrogen-bond acceptor sites. While the core is highly lipophilic, this tail interacts readily with protic solvents, providing a unique selectivity handle when optimizing mobile phase modifiers.

According to established methodologies for substituted methyl benzoates and salicylates, the use of an acidic modifier such as 0.1% phosphoric or formic acid is critical to suppress the ionization of the phenolic hydroxyl group and mitigate secondary interactions with residual silanols on the silica stationary phase .

Analytical RP-HPLC Method Development

Before scaling up to preparative isolation, a highly resolving analytical method must be established. As demonstrated in comparative purity analyses of complex benzoates, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection provides the optimal balance of resolution and quantitative accuracy for non-volatile substituted aromatic esters .

Table 1: Optimized Analytical RP-HPLC Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3 µmProvides high theoretical plate count and strong hydrophobic retention.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Lowers pH to ~2.7, ensuring the phenolic -OH remains fully protonated.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Aprotic modifier yields sharper peaks and lower backpressure than methanol.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CEnsures reproducible retention and minimizes viscosity-induced pressure shifts .
Detection UV Diode Array (DAD) at 254 nmCaptures the primary π→π∗ transition of the benzoate aromatic ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Protocol 1: Analytical Profiling (Step-by-Step)
  • Standard & Sample Preparation: Accurately weigh 10 mg of the crude Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate mixture. Dissolve in 10 mL of initial mobile phase (10% B / 90% A) to create a 1 mg/mL stock.

    • Causality: Dissolving the sample in a solvent stronger than the initial mobile phase (e.g., 100% Acetonitrile) will cause severe band broadening, as the analyte will travel rapidly with the injection plug before partitioning into the stationary phase.

  • System Equilibration: Flush the column with 100% Mobile Phase B for 10 minutes, followed by equilibration at the starting gradient conditions (10% B) for 15 minutes until the baseline is stable.

  • Gradient Execution:

    • 0.0 - 2.0 min: Isocratic hold at 10% B (focuses the analyte band).

    • 2.0 - 15.0 min: Linear ramp from 10% B to 90% B.

    • 15.0 - 18.0 min: Isocratic wash at 90% B (elutes highly lipophilic impurities).

    • 18.0 - 20.0 min: Return to 10% B for re-equilibration.

  • Data Acquisition: Monitor the chromatogram at 254 nm. Record the retention time ( tR​ ) of the main peak and calculate the relative peak area to determine crude purity.

Preparative Isolation Strategy

To isolate Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate for downstream biological assays or structural verification, the analytical method must be geometrically scaled to a preparative column.

Workflow Visualization

IsolationWorkflow Start Crude Synthesis Mixture or Extract Prep Sample Preparation (Dissolution & 0.45µm Filtration) Start->Prep Analytical Analytical RP-HPLC (Method Optimization) Prep->Analytical PrepHPLC Preparative RP-HPLC (C18 Column, Gradient Elution) Analytical->PrepHPLC Scale-up parameters Fractions Fraction Collection (UV-Triggered at 254 nm) PrepHPLC->Fractions QC Fraction QC (Purity Check > 98%) Fractions->QC QC->PrepHPLC Fail (Recycle) Concentration Solvent Removal (Lyophilization) QC->Concentration Pass Pure Pure Methyl 2-hydroxy-4- (2-methoxyethoxy)benzoate Concentration->Pure

Figure 1: End-to-end preparative isolation workflow for substituted benzoate esters.
Table 2: Scaled Preparative RP-HPLC Conditions
ParameterSpecificationScale-up Calculation
Column C18, 250 x 21.2 mm, 5 µmIncreased diameter for mass loading capacity.
Flow Rate 21.0 mL/minScaled by factor: (21.2/4.6)2≈21.2 .
Injection Vol. 1.5 mLScaled proportionally from analytical volume.
Sample Conc. 50 mg/mLHigh concentration in weak solvent to maximize throughput.
Protocol 2: Preparative Isolation & Self-Validating QC (Step-by-Step)
  • Crude Sample Preparation: Dissolve 500 mg of crude material in 10 mL of a 50:50 mixture of Acetonitrile/Water. Filter strictly through a 0.45 µm PTFE syringe filter. Particulate matter will rapidly degrade the frit of a preparative column.

  • Preparative Run: Inject 1.5 mL of the filtered sample onto the preparative system. Utilize the exact gradient profile developed in Protocol 1, adjusted only for the system's dwell volume.

  • Fraction Collection: Set the fraction collector to trigger via UV threshold at 254 nm. Collect the main eluting band into clean, pre-weighed glass tubes.

  • Self-Validating QC (Critical Step): Do not pool fractions blindly based on the preparative UV trace. Re-inject a 10 µL aliquot of each collected fraction using the Analytical RP-HPLC method (Protocol 1). Only pool fractions demonstrating 98.0% chromatographic purity. This creates a closed-loop, self-validating system that guarantees the integrity of the final reference standard.

  • Solvent Removal: Pool the passing fractions. Remove the acetonitrile via rotary evaporation under reduced pressure at 35 °C. Lyophilize the remaining aqueous suspension for 48 hours to yield the pure Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate as a dry solid.

References

  • Title: Benzoic acid, 2-hydroxy-3-methyl-, methyl ester | SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS Source: European Journal of Pharmaceutical and Medical Research (EJPMR) URL: [Link]

Application

Application Notes and Protocols: Selective Functionalization of the Hydroxyl Group in Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the phenolic hydroxyl group in Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate. This molecule pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the phenolic hydroxyl group in Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate. This molecule presents a common challenge in medicinal chemistry and materials science: the presence of multiple reactive sites, namely a phenolic hydroxyl and a methyl ester. Achieving chemoselectivity is paramount for the synthesis of advanced intermediates and final target molecules. This document explores two robust and widely applicable methods for the selective O-alkylation and O-acylation of the phenolic hydroxyl group: the Williamson Ether Synthesis and the Mitsunobu Reaction. The underlying principles, experimental considerations, and step-by-step protocols are detailed to enable researchers, scientists, and drug development professionals to successfully implement these transformations.

Introduction: The Synthetic Challenge and Strategic Importance

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is a valuable building block in organic synthesis, incorporating a salicylate scaffold with a flexible ether linkage. The selective functionalization of its phenolic hydroxyl group is a critical step in the synthesis of a variety of target molecules, including biologically active compounds and functional materials. The primary synthetic hurdle lies in the chemoselective modification of the phenolic -OH group in the presence of the methyl ester. The phenolic proton is significantly more acidic than that of a typical alcohol, allowing for its selective deprotonation and subsequent reaction.[1] This guide will focus on etherification and esterification, two fundamental transformations for modifying hydroxyl groups.

Physicochemical Properties of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.

PropertyValueSource
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
AppearanceWhite to cream or pale yellow crystals or powder
Melting Point47.0-53.0 °C
SolubilitySoluble in acetone, insoluble in water.

Strategic Approaches to Selective Functionalization

Two primary strategies are presented for the selective functionalization of the phenolic hydroxyl group:

  • Williamson Ether Synthesis: A classic and reliable method for forming ethers via an SN2 reaction between a phenoxide and an alkyl halide.[2][3][4]

  • Mitsunobu Reaction: A versatile and powerful method for the dehydrative coupling of an alcohol (in this case, a phenol) with a pronucleophile, proceeding with inversion of configuration if a chiral center is present.[5][6][7]

Mechanistic Rationale for Chemoselectivity

The success of these methods hinges on the differential reactivity of the phenolic hydroxyl group compared to the methyl ester. The ester group is susceptible to nucleophilic acyl substitution, but under the conditions employed for the Williamson ether synthesis and the Mitsunobu reaction, the phenolic hydroxyl is the more reactive nucleophile. In the Williamson synthesis, the phenol is deprotonated to form a highly nucleophilic phenoxide, which readily attacks the alkyl halide.[2][8] The ester remains largely unreactive under these basic conditions at moderate temperatures. The Mitsunobu reaction relies on the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, making it a good leaving group for subsequent nucleophilic attack.[7]

Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[2][8][9] It involves the deprotonation of the phenol to form a sodium or potassium phenoxide, followed by nucleophilic attack on a primary alkyl halide.[2][3] This SN2 reaction is highly efficient for primary alkyl halides, while secondary and tertiary halides are more prone to elimination reactions.[2][3][9]

Experimental Workflow

Caption: Workflow for Williamson Ether Synthesis.

Detailed Step-by-Step Protocol

Materials:

  • Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq) portion-wise at 0 °C.

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the phenoxide.

  • Alkyl Halide Addition: Cool the reaction mixture to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Quenching: After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Parameters and Expected Outcomes
ParameterConditionRationale
Base K₂CO₃ (milder) or NaH (stronger)K₂CO₃ is often sufficient and easier to handle. NaH ensures complete deprotonation.
Solvent DMF or AcetonePolar aprotic solvents that facilitate the SN2 reaction.
Temperature 0 °C to 60 °CInitial cooling for exothermic additions, heating may be required to drive the reaction to completion.
Alkyl Halide Primary > SecondaryTo favor substitution over elimination.[2][3]
Yield Generally good to excellent (>80%)Dependent on the specific alkyl halide and reaction conditions.

Protocol 2: Selective O-Acylation/O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[5][6][7] In the context of phenols, it allows for the formation of ethers and esters under mild, neutral conditions.[10][11] The reaction involves the activation of the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

Experimental Workflow

Caption: Workflow for the Mitsunobu Reaction.

Detailed Step-by-Step Protocol

Materials:

  • Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

  • Pronucleophile (e.g., a carboxylic acid for O-acylation, or an alcohol for O-alkylation)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for dropwise addition

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (1.0 eq), the pronucleophile (1.1-1.5 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the reagents.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DEAD or DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration with a suitable solvent (e.g., diethyl ether) or by chromatography.

Key Parameters and Expected Outcomes
ParameterConditionRationale
Phosphine Triphenylphosphine (PPh₃)Commonly used and effective.
Azodicarboxylate DEAD or DIADDIAD is often preferred due to its lower toxicity and the easier removal of its hydrazine byproduct.
Solvent Anhydrous THFA common solvent for Mitsunobu reactions that dissolves the reagents well.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic addition of the azodicarboxylate.
Pronucleophile pKa < 13The pronucleophile should be acidic enough to be deprotonated by the betaine intermediate.[6]
Yield Moderate to good (50-85%)Can be affected by steric hindrance and the nature of the pronucleophile.

Characterization of Products

The successful functionalization of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction. New signals corresponding to the added alkyl or acyl group will also be present.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by MS.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the phenol in the starting material will be absent in the product spectrum. New C-O stretching frequencies corresponding to the newly formed ether or ester will be observed.

Safety Considerations

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with caution.

  • DEAD and DIAD: These reagents are toxic and potentially explosive. Handle with care and avoid heating.

  • Solvents: Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The selective functionalization of the phenolic hydroxyl group in Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate can be effectively achieved using either the Williamson Ether Synthesis or the Mitsunobu Reaction. The choice of method will depend on the desired functional group, the nature of the substrate, and the desired reaction conditions. The Williamson Ether Synthesis is a robust and high-yielding method for O-alkylation, particularly with primary alkyl halides. The Mitsunobu Reaction offers a milder alternative for both O-alkylation and O-acylation with a broader range of pronucleophiles. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently and successfully perform these important transformations.

References

  • Williamson Synthesis. (2025, November 19). Pharmd Guru.
  • Appendino, G., Minassi, A., Daddario, N., Bianchi, F., & Tron, G. C. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 4(22), 3839–3841. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Reaction Mechanism of Williamson's synthesis. Physics Wallah.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Sharma, A., & Kumar, P. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6519. [Link]

  • Phenol protection. (2014, October 21). Chemistry Stack Exchange. [Link]

  • Williamson Ether Synthesis. (2022, February 28). Chemistry LibreTexts. [Link]

  • Fürstner, A., & Davies, P. W. (2011). High chemoselectivity in the phenol synthesis. Beilstein Journal of Organic Chemistry, 7, 848–856. [Link]

  • Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1435. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Rochester. [Link]

  • Chemoselectivity in Reactions of Esterification. (n.d.). ResearchGate. [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols. (n.d.). ResearchGate. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Acta Poloniae Pharmaceutica, 60(3), 209-214. [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Selective Phenol Alkylation: An Improved Preparation of Efaproxiral. (n.d.). ResearchGate. [Link]

  • Quick, J., & Crelling, J. K. (1979). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 44(4), 651–652. [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. [Link]

  • Convenient O-alkylation of phenols. (n.d.). Academia.edu. [Link]

  • Protecting Groups List. (n.d.). SynArchive. [Link]

  • The Mitsunobu Reaction. (n.d.). Organic Reactions. [Link]

  • Application Note – Mitsunobu. (n.d.). Synple Chem. [Link]

  • High chemoselectivity in the phenol synthesis. (2011, June 10). Beilstein Journals. [Link]

  • Process for the alkylation of phenols. (n.d.).
  • Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. (n.d.). PMC. [Link]

  • Esterification of phenols. (n.d.). Khan Academy. [Link]

  • Phenols. (n.d.). EBSCO. [Link]

  • Alcohols, phenols and acids. (2025, July 20). Khan Academy. [Link]

  • Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. (n.d.). PrepChem.com. [Link]

  • Other Reactions of Phenol. (2023, January 22). Chemistry LibreTexts. [Link]

  • METHYL 2-HYDROXY-4-METHOXYBENZOATE. (n.d.). Matrix Fine Chemicals. [Link]

  • Methyl 3-hydroxy-4-(2-methoxyethoxy)benzoate. (n.d.). PubChem. [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.).
  • 2-Hydroxy-4-methoxybenzoate. (n.d.). PubChem. [Link]

Sources

Method

Application Note: Chemoselective Ether Cleavage in Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate Derivatives

Introduction & Mechanistic Rationale The selective deprotection of highly functionalized aromatic systems is a recurring challenge in pharmaceutical development and complex API synthesis. Methyl 2-hydroxy-4-(2-methoxyeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The selective deprotection of highly functionalized aromatic systems is a recurring challenge in pharmaceutical development and complex API synthesis. Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate presents a unique chemoselectivity problem: it contains a methyl ester, a free phenolic hydroxyl at the C2 position, and an extended aryl-alkyl ether at the C4 position.

The primary objective in this workflow is to selectively cleave the 4-(2-methoxyethoxy) ether to unmask the C4 phenol—yielding methyl 2,4-dihydroxybenzoate—without hydrolyzing the sensitive methyl ester or disrupting the existing C2 phenol.

The Causality of Selectivity: The inherent structure of the substrate provides a critical mechanistic advantage. The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester (the salicylate motif). This hydrogen bond acts as a thermodynamic sink, significantly reducing the electron density and Lewis basicity of the ester carbonyl. Consequently, when a Lewis acid is introduced, it is directed away from the ester and preferentially coordinates to the more sterically accessible and electron-rich oxygen atoms of the C4 ether[1].

Reagent Selection & Field-Proven Insights

To achieve orthogonal cleavage of the ether in the presence of the ester, the choice of reagent and temperature is paramount.

  • Boron Tribromide (BBr₃): Traditionally viewed as a "sledgehammer" reagent for ether cleavage, BBr₃ can be highly chemoselective if kinetically controlled. Recent density functional theory (DFT) calculations reveal that BBr₃-facilitated demethylation proceeds via a complex pathway where one equivalent of BBr₃ can process up to three equivalents of ether, forming a triaryloxyborane intermediate prior to aqueous hydrolysis[2]. By restricting the reaction temperature to between -78 °C and -30 °C, BBr₃ acts as a milder reagent than iodotrimethylsilane (TMSI), successfully cleaving the ether while leaving the methyl ester strictly intact[1].

  • Aluminum Chloride / Dodecanethiol (AlCl₃ / RSH): For substrates where temperature control is difficult at scale, a "push-pull" system is highly effective. AlCl₃ acts as a hard Lewis acid to coordinate the ether oxygen (pull), while a bulky, soft nucleophile like 1-dodecanethiol attacks the adjacent aliphatic carbon via an Sₙ2 mechanism (push). Because soft nucleophiles have poor affinity for the hard sp² carbonyl carbon of the ester, this method provides near-perfect chemoselectivity.

Quantitative Data Summary

The following table summarizes the expected outcomes and chemoselectivity profiles of various cleavage reagents applied to this substrate.

Reagent SystemTemperature RangeChemoselectivity (Ether vs. Ester)Mechanistic Outcome & Notes
BBr₃ (1.1 equiv) -78 °C to -30 °CHigh Selective C4 ether cleavage. Forms triaryloxyborane intermediate[2].
BBr₃ (Excess) 0 °C to 25 °CLow Cleaves both ether and ester. Yields 2,4-dihydroxybenzoic acid.
AlCl₃ / 1-Dodecanethiol 0 °C to 25 °CVery High Soft Sₙ2 attack prevents ester hydrolysis. Odorless alternative to ethanethiol.
TMSI / NaI 0 °CModerate Milder than BBr₃ at RT, but risks converting the methyl ester to a silyl ester[1].
Aqueous HI / HBr RefluxNone Complete global deprotection and ester hydrolysis via acidic Sₙ1/Sₙ2 pathways[3].

Experimental Protocols

Protocol A: Kinetically Controlled BBr₃ Cleavage

This protocol utilizes strict thermal control to prevent ester hydrolysis.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

    • Causality: BBr₃ reacts violently with ambient moisture to generate HBr gas. Uncontrolled HBr generation will lead to premature, acid-catalyzed ester hydrolysis[3].

  • Dissolution: Dissolve Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Add BBr₃ (1.1 equiv, 1.0 M solution in DCM) dropwise via a syringe pump over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for unwanted ester cleavage.

  • Propagation: Stir the reaction at -78 °C for 1 hour, then slowly let the bath warm to -30 °C over an additional 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quenching: Quench the reaction at -30 °C by slowly adding a saturated aqueous solution of NaHCO₃.

    • Causality: The intermediate is a triaryloxyborane[2]. Quenching with a mild base at low temperatures immediately neutralizes the generated HBr, preventing the acidic hydrolysis of the methyl ester during the aqueous workup.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective AlCl₃ / Thiol Cleavage

This protocol is ideal for scale-up where cryogenic cooling is impractical.

  • Preparation: In an Argon-purged flask, dissolve the substrate (1.0 equiv) and 1-dodecanethiol (3.0 equiv) in anhydrous DCM (0.2 M).

    • Causality: 1-dodecanethiol is chosen over ethanethiol because its long aliphatic chain makes it virtually odorless and non-volatile, drastically improving laboratory safety and ergonomics.

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Add anhydrous AlCl₃ (3.0 equiv) in three distinct portions.

    • Causality: AlCl₃ coordinates the ether oxygen, strongly activating the adjacent aliphatic carbon for nucleophilic attack by the thiol.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with ice-cold 1M HCl.

    • Causality: The acidic quench breaks down the resulting aluminum salts into water-soluble complexes, preventing the formation of stubborn emulsions during phase separation.

  • Workup & Purification: Extract with DCM, wash with water and brine, and dry over MgSO₄. Purify the crude mixture via silica gel chromatography to easily separate the target phenol from the dodecyl thioether byproduct.

Mechanistic Pathway Visualization

Mechanism Substrate Methyl 2-hydroxy-4- (2-methoxyethoxy)benzoate Coordination Lewis Acid-Ether Adduct Formation Substrate->Coordination Add Lewis Acid BBr3_Route BBr3 Pathway (-78°C to -30°C) Coordination->BBr3_Route BBr3 AlCl3_Route AlCl3 / RSH Pathway (Soft Nucleophile) Coordination->AlCl3_Route AlCl3 + Thiol Intermediate Triaryloxyborane Intermediate BBr3_Route->Intermediate Cleavage (3 cycles) Product Target Product: Methyl 2,4-dihydroxybenzoate AlCl3_Route->Product Highly Selective Intermediate->Product Aqueous Quench SideProduct Side Product: 2,4-Dihydroxybenzoic acid (Ester Cleavage) Intermediate->SideProduct T > 0°C or Excess BBr3

Fig 1. Mechanistic pathways for chemoselective ether cleavage of the target benzoate derivative.

References

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry, 2015(34), 7460-7467. URL:[Link]

  • Node, M., et al. (1982). "SELECTIVE CLEAVAGE OF ESTER AND ETHER FUNCTIONS WITH BBr3 OR Me3SiX IN SUBSTITUTED N-ARYLAZETIDINONES." Chemistry Letters, 11(4), 503-504. URL:[Link]

  • Asano, N. (2014). "Cleavage Of Ethers With Acid." Master Organic Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate. This document is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific etherification reaction. The synthesis, a variation of the Williamson ether synthesis, involves the selective O-alkylation of Methyl 2,4-dihydroxybenzoate. While seemingly straightforward, achieving high yield and purity requires careful control of several critical parameters. This guide provides in-depth, field-proven insights to help you navigate common challenges and maximize your synthetic efficiency.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My overall yield of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is consistently low, and I'm recovering a complex mixture after workup. What are the likely causes?

A1: A low yield of the desired product often points to a combination of incomplete reaction, competing side reactions, and suboptimal reaction conditions. The synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is a nucleophilic substitution (SN2) reaction that competes with other pathways.[1][2]

Probable Causes & Solutions:

  • Incomplete Deprotonation: The reaction begins with the deprotonation of the phenolic hydroxyl group on Methyl 2,4-dihydroxybenzoate to form a more potent phenoxide nucleophile.[3] The 4-OH group is more acidic and sterically accessible than the 2-OH group, which is involved in intramolecular hydrogen bonding with the adjacent ester.[4] If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully activated, leading to low conversion.

    • Solution: Use at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For challenging cases, a stronger base like sodium hydride (NaH) can be used, though this may require more stringent anhydrous conditions.[5]

  • Competing Side Reactions: The most common side reaction is the alkylation of both hydroxyl groups, forming Methyl 2,4-bis(2-methoxyethoxy)benzoate. Another possibility, especially with sterically hindered reagents or high temperatures, is the E2 elimination of the alkylating agent.[1][2][6]

    • Solution: To minimize bis-alkylation, use the alkylating agent (e.g., 2-bromoethyl methyl ether) in a controlled stoichiometry, typically 1.0 to 1.2 equivalents relative to the Methyl 2,4-dihydroxybenzoate. To prevent elimination, avoid excessively high temperatures and choose primary alkyl halides as your alkylating agent.[1][2]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the nucleophile. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction.[1][2]

    • Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). These solvents effectively solvate the cation (e.g., K⁺) but do not strongly interact with the phenoxide anion, thus enhancing its reactivity and improving the reaction rate.[1][6]

Q2: My crude NMR shows a significant amount of unreacted Methyl 2,4-dihydroxybenzoate. How can I drive the reaction to completion?

A2: Recovering a large fraction of your starting material indicates that the reaction has stalled or is proceeding too slowly. This is typically related to reaction kinetics and the activity of your reagents.

Probable Causes & Solutions:

  • Insufficient Temperature or Reaction Time: The Williamson ether synthesis often requires heating to proceed at a reasonable rate, typically between 50 to 100 °C.[2] If the temperature is too low or the reaction time too short, the conversion will be incomplete.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical starting point is to heat the reaction mixture at 70-80 °C for 4-8 hours.[7][8] If the reaction is still incomplete, you can incrementally increase the temperature or extend the reaction time.

  • Poor Quality Alkylating Agent: The alkylating agent, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, can degrade over time. The activity of alkyl halides follows the trend R-I > R-Br > R-Cl.[5]

    • Solution: Use a fresh or properly stored bottle of the alkylating agent. If using a chloro-analogue and facing slow reaction rates, consider switching to the more reactive bromo-analogue. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate the reaction of an alkyl chloride via an in situ Finkelstein reaction, converting it to the more reactive alkyl iodide.

  • Presence of Moisture: Water can be detrimental to the reaction.[5] It can consume the base and protonate the phenoxide nucleophile, rendering it inactive.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous grade solvents and reagents where possible. If using potassium carbonate, it can be dried in an oven before use.

Q3: My primary impurity is the bis-alkylated product. How do I improve the regioselectivity for the 4-position?

A3: Achieving high regioselectivity is key to a high yield of the desired mono-alkylated product. The 4-OH group of Methyl 2,4-dihydroxybenzoate is inherently more reactive than the 2-OH group due to lower steric hindrance and the fact that the 2-OH is engaged in a strong intramolecular hydrogen bond with the ester's carbonyl oxygen.[4] However, forcing conditions can lead to the loss of this selectivity.

Probable Causes & Solutions:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent will inevitably lead to a higher proportion of the bis-alkylated product once the more reactive 4-phenoxide has been consumed.

    • Solution: Carefully control the stoichiometry. Use no more than 1.2 equivalents of the alkylating agent. A slight excess is often used to ensure full conversion of the starting material, but this should be optimized.

  • Overly Strong Base or High Temperature: Very strong bases or high temperatures can deprotonate the less acidic 2-OH group more readily, making it available for alkylation.

    • Solution: Use a milder base that can selectively deprotonate the 4-OH. Cesium bicarbonate (CsHCO₃) has been shown to be effective for highly regioselective alkylations of similar 2,4-dihydroxy systems.[8] Potassium carbonate (K₂CO₃) is also a common and effective choice.[7] Avoid excessively high temperatures which can overcome the kinetic barrier for the second alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective base for this synthesis?

A1: The choice of base is critical for efficient deprotonation without promoting side reactions.

  • Potassium Carbonate (K₂CO₃): This is the most commonly used base for this type of reaction. It is sufficiently basic to deprotonate the more acidic 4-OH group, easy to handle, and cost-effective.[7]

  • Cesium Carbonate (Cs₂CO₃) / Cesium Bicarbonate (CsHCO₃): These bases often provide superior results, particularly in terms of regioselectivity and reaction rate, due to the "cesium effect," which involves better solubility and enhanced nucleophilicity of the phenoxide.[8]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that will irreversibly deprotonate the phenol. It requires strict anhydrous conditions and careful handling. It may lead to lower selectivity if not used carefully.

Q2: Which solvent is optimal for maximizing yield?

A2: Polar aprotic solvents are strongly recommended.

  • N,N-Dimethylformamide (DMF): An excellent choice that dissolves the starting materials and reagents well, promoting a high reaction rate.[1][7]

  • Acetonitrile (ACN): Another effective polar aprotic solvent. It is less viscous and has a lower boiling point than DMF, which can simplify workup.[6][8]

  • Dimethyl Sulfoxide (DMSO): Also highly effective at accelerating SN2 reactions, but its high boiling point can make it difficult to remove during purification.[1]

Q3: What are the recommended reaction temperature and duration?

A3: A typical temperature range is 50–100 °C.[2] A good starting point is 70-80 °C.[7][8] The reaction should be monitored by TLC until the starting material is consumed, which typically takes between 4 to 8 hours.[2][7]

Q4: How does the leaving group on the alkylating agent (e.g., Br vs. Cl vs. I) impact the reaction?

A4: The effectiveness of the leaving group in an SN2 reaction follows the trend I⁻ > Br⁻ > Cl⁻.[5]

  • 2-Bromoethyl methyl ether: A good balance of reactivity and stability, making it a common choice.

  • 2-Chloroethyl methyl ether: Less reactive and may require longer reaction times, higher temperatures, or the use of a catalyst like NaI.

  • 2-Iodoethyl methyl ether: The most reactive, allowing for milder reaction conditions, but it is generally more expensive and less stable.

Visualizing the Reaction Pathway

The following diagram illustrates the primary synthesis route for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate and the major competing side reaction.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction SM Methyl 2,4-dihydroxybenzoate Intermediate 4-Phenoxide Intermediate SM->Intermediate Deprotonation Base Base (e.g., K₂CO₃) AlkylatingAgent 2-Bromoethyl methyl ether Product Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (Desired Product) Intermediate->Product SN2 Attack SideProduct Methyl 2,4-bis(2-methoxyethoxy)benzoate (Side Product) Intermediate->SideProduct Further Deprotonation & SN2 Attack

Sources

Optimization

Technical Support Center: High-Yield Purification and Recrystallization of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Welcome to the technical support center for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity and high-yield results in their purification and recrystallization experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, offering probable causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Probable Cause 1: Suboptimal Solvent Choice. A common reason for low yield is the selection of a recrystallization solvent in which the compound is too soluble at low temperatures.[1][2]

Solution:

  • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents. A good solvent will dissolve the compound when hot but not at room temperature or below.[1][3] Potential starting solvents for benzoate derivatives include ethanol, methanol, benzene, or mixtures with water.[3]

  • Co-solvent System: If a single solvent is not ideal, a co-solvent system (e.g., ethanol/water) can be employed. The compound should be dissolved in the "good" solvent, and the "poor" solvent is then added dropwise until turbidity is observed, followed by gentle heating to redissolve.

Probable Cause 2: Premature Crystallization During Hot Filtration. If insoluble impurities are present, a hot filtration step is necessary. However, if the solution cools too quickly during this process, the desired product can crystallize along with the impurities, leading to loss of yield.

Solution:

  • Pre-heat Funnel and Flask: Use a pre-heated funnel and receiving flask to maintain the temperature of the solution during filtration.

  • Use Excess Hot Solvent: Add a slight excess of the hot solvent before filtration to ensure the compound remains dissolved. This excess can be evaporated after filtration.

  • Fluted Filter Paper: Use fluted filter paper to increase the surface area and speed of filtration.

Probable Cause 3: Incomplete Crystallization. The cooling process may be too rapid, or the final temperature may not be low enough to induce maximum crystallization.

Solution:

  • Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Scratching the Flask: If crystals do not form, scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation.

  • Seeding: Add a small crystal of the pure compound to the cooled solution to act as a nucleation site.

Issue 2: Product is an Oil or Gummy Solid After Recrystallization

Probable Cause 1: Presence of Impurities. Certain impurities can inhibit crystal lattice formation, causing the product to "oil out."

Solution:

  • Preliminary Purification: Perform a preliminary purification step, such as column chromatography, to remove impurities before recrystallization.[3] A silica gel column with a hexane:ethyl acetate eluent system is a good starting point for benzoate compounds.[3]

  • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.

Probable Cause 2: Low Melting Point of the Product. The product itself may have a low melting point, making it prone to oiling out, especially if residual solvent is present.

Solution:

  • Thorough Drying: Ensure the purified product is thoroughly dried under vacuum to remove all residual solvent.

  • Trituration: If an oil forms, it can sometimes be induced to solidify by trituration. This involves repeatedly scratching and pressing the oil with a spatula against the side of the flask, often in the presence of a small amount of a non-solvent.

Issue 3: Impure Product After Purification

Probable Cause 1: Co-elution of Impurities in Column Chromatography. Impurities with similar polarity to the desired product may co-elute during column chromatography.

Solution:

  • Optimize Eluent System: Carefully optimize the solvent system for column chromatography using thin-layer chromatography (TLC) beforehand. The ideal system should provide a retention factor (Rf) of 0.2-0.3 for your product.[3] A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can improve separation.

  • Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reversed-phase C18 column.[4]

Probable Cause 2: Incomplete Removal of Starting Materials or Byproducts. Depending on the synthetic route, unreacted starting materials or byproducts may be present.

Solution:

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.

  • Aqueous Wash: An acidic or basic wash of the organic extract can help remove unreacted acidic or basic starting materials or byproducts. For instance, washing with a sodium bicarbonate solution can remove acidic impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate?

A1: The impurities will depend on the synthetic route. Common impurities could include:

  • Unreacted Starting Materials: Such as 2,4-dihydroxybenzoic acid or 2-methoxyethanol.

  • Isomeric Byproducts: Depending on the regioselectivity of the reaction, isomers may be formed.

  • Over-alkylation Products: If the phenolic hydroxyl group is also alkylated.

  • Hydrolysis Product: 2-hydroxy-4-(2-methoxyethoxy)benzoic acid, if the methyl ester is hydrolyzed during workup or purification.[6][7]

Q2: What is a good starting point for a recrystallization solvent for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate?

A2: A good starting point would be a mixed solvent system, such as ethanol and water.[7] The compound is likely to be soluble in ethanol and less soluble in water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.

Q3: How can I effectively remove colored impurities?

A3: For colored impurities, a common technique is to use activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is often sufficient) and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A4: Yes, preparative HPLC is a very effective technique for purifying phenolic compounds to a high degree of purity.[4][8] A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water is a common choice.[4]

Experimental Protocols

Protocol 1: High-Yield Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired compound.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: High-Yield Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Quantitative Data Summary

ParameterValue/RangeCompound/MethodReference
Column Chromatography
Stationary PhaseSilica GelGeneral Purification of Benzoates[3]
Eluent System (starting point)Hexane:Ethyl Acetate (9:1 to 7:3 v/v)Biphenyl and Benzoate Compounds[3]
High-Performance Liquid Chromatography (HPLC)
ColumnC18 reversed-phasePhenolic Compounds[4]
Mobile Phase (example)Methanol:Water (50:50, v/v)Flavonoid Glycosides[4]
Recrystallization
Potential SolventsEthanol, Methanol, Benzene, or mixtures with waterBenzoic acid and derivatives[3]

Visualizations

Troubleshooting_Low_Yield Low Yield Low Yield Suboptimal Solvent Suboptimal Solvent Low Yield->Suboptimal Solvent Probable Cause Premature Crystallization Premature Crystallization Low Yield->Premature Crystallization Probable Cause Incomplete Crystallization Incomplete Crystallization Low Yield->Incomplete Crystallization Probable Cause Solvent Screening Solvent Screening Suboptimal Solvent->Solvent Screening Solution Pre-heat Equipment Pre-heat Equipment Premature Crystallization->Pre-heat Equipment Solution Slow Cooling Slow Cooling Incomplete Crystallization->Slow Cooling Solution

Caption: Troubleshooting workflow for low recrystallization yield.

Purification_Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Partially Pure Product Partially Pure Product Column Chromatography->Partially Pure Product Recrystallization Recrystallization Partially Pure Product->Recrystallization High-Purity Product High-Purity Product Recrystallization->High-Purity Product

Caption: A typical purification workflow for organic compounds.

References

  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC. (n.d.).
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. (2024, March 27).
  • Extraction techniques for the determination of phenolic compounds in food - SciSpace. (n.d.).
  • Methyl 2-hydroxy-4-methoxybenzoate, 98% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • Extraction Techniques of Phenolic Compounds from Plants - IntechOpen. (2019, September 4).
  • Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate - Benchchem. (n.d.).
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.).
  • Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde - Benchchem. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • METHYL p-HYDROXYBENZOATE. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyphenyl)benzoate - Benchchem. (n.d.).
  • methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate 129249-88-3 wiki - Guidechem. (n.d.).
  • Synthesis of Methyl 4-(2-Aminoethoxy)benzoate - PrepChem.com. (n.d.).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.).
  • Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7 - ResearchGate. (2024, November 14).
  • Recrystallization of Benzoic Acid Guide | PDF | Solubility | Solvent - Scribd. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • Recrystallization Issues : r/Chempros - Reddit. (2024, October 17).
  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC. (n.d.).
  • Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzoate - Benchchem. (n.d.).
  • Methyl ester hydrolysis - ChemSpider Synthetic Pages. (2010, July 22).
  • Recrystallization of Benzoic Acid Guide | PDF | Solubility | Solvent - Scribd. (n.d.).
  • US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents. (n.d.).
  • Methyl 4-(2-Hydroxyethoxy)benzoate | CAS 3204-73-7 - Veeprho. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • presence of organic impurities into active pharmaceutical ingredients - IJPSR (2009), Issue 1, Vol. (2014, March 20).
  • Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative - Semantic Scholar. (2023, October 16).
  • METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS - Matrix Fine Chemicals. (n.d.).
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. (2015, January 12).
  • Hot Article Feature Interviews – RSC Advances Blog - RSC Blogs. (2022, May 20).

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate Esterification

Welcome to the Technical Support Center for the synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate . This compound is a highly functionalized intermediate frequently utilized in the development of active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate . This compound is a highly functionalized intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs). Because the substrate—2-hydroxy-4-(2-methoxyethoxy)benzoic acid—contains three distinct reactive functional groups (a carboxylic acid, a phenolic hydroxyl, and an aliphatic ether), achieving high chemoselectivity requires precise control over your reaction parameters.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you minimize side reactions and maximize yield.

Mechanistic Causality: Understanding Side Reactions

To optimize this esterification, we must first understand the causality behind the experimental failures. The synthesis relies on the Fischer esterification mechanism, an acid-catalyzed, equilibrium-driven nucleophilic addition-elimination process[1]. However, the complex nature of the substrate introduces competing pathways.

  • Ether Cleavage: The 2-methoxyethoxy side chain contains aliphatic ether linkages. If overly harsh mineral acids (e.g., concentrated H2​SO4​ , HI , or HBr ) are used at elevated temperatures, the ether oxygen becomes protonated. This turns the ether into a leaving group, triggering an SN​1 or SN​2 cleavage that yields an unwanted 4-hydroxy byproduct[2].

  • Depside Formation (Polymerization): Salicylic acid derivatives possess a phenolic hydroxyl group adjacent to the carboxylic acid. Under strongly acidic conditions and high concentrations, the phenol of one molecule can attack the activated carbonyl of another, forming intermolecular esters (depsides) which often precipitate as white polymeric solids[3].

  • O-Alkylation (Chemoselectivity Failure): If researchers attempt to bypass the acid-catalyzed equilibrium by using basic conditions and an alkyl halide (e.g., MeI and K2​CO3​ ), the highly acidic phenolic −OH (pKa ~3.0-4.0 due to intramolecular hydrogen bonding) will deprotonate and undergo non-selective methylation, ruining the chemoselectivity.

Pathway SM 2-hydroxy-4-(2-methoxyethoxy) benzoic acid Product Methyl 2-hydroxy-4- (2-methoxyethoxy)benzoate (Desired Ester) SM->Product MeOH, Mild Acid (e.g., MsOH, 65°C) Side1 Ether Cleavage Product (4-hydroxy derivative) SM->Side1 Harsh Acid / Heat (Cleavage of ether) Side2 Depside / Polymer (Intermolecular Ester) SM->Side2 High Conc. / H2SO4 (Self-condensation) Side3 O-Alkylated Product (2-methoxy derivative) SM->Side3 Base + MeI (Phenol alkylation)

Reaction pathways showing desired esterification vs. common side reactions based on conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of the 4-hydroxy byproduct. How do I stop the ether cleavage? A1: You are likely using concentrated Sulfuric Acid ( H2​SO4​ ) at reflux temperatures (>80°C). Strong acids protonate the ether oxygen, leading to cleavage[2]. Solution: Switch to a milder acid catalyst such as Methanesulfonic acid (MsOH) or a solid acid catalyst like Amberlyst-15. Keep the reaction temperature strictly at or below the boiling point of methanol (65°C).

Q2: A white, insoluble precipitate is forming in my reaction flask. What is it, and how do I prevent it? A2: This precipitate is a depside polymer, formed when the salicylic acid molecules react with each other under strongly acidic conditions[3]. Solution: Dilute your reaction mixture (use a larger volume of methanol as the solvent) and add your acid catalyst slowly dropwise to dissipate heat and avoid localized spikes in acidity.

Q3: My reaction stalls at 65-70% conversion. How can I drive it to completion? A3: Fischer esterification produces water as a byproduct, which hydrolyzes the ester back into the starting material, establishing an equilibrium[1]. Because methanol has a low boiling point, traditional Dean-Stark traps are ineffective. Solution: Add a chemical water scavenger like Trimethyl orthoformate (TMOF) . TMOF reacts irreversibly with water to form methanol and methyl formate, pushing the reaction to >98% conversion without harsh conditions.

Q4: Can I use microwave irradiation to speed up the reaction? A4: Yes. Microwave-assisted esterification using solid acid catalysts (like sulfonated silica or zeolites) has been shown to drastically reduce reaction times from hours to minutes while minimizing side reactions[4]. However, strict temperature control (e.g., 100°C for <10 mins) is required to prevent thermal degradation.

Quantitative Data: Catalyst & Condition Matrix

To assist in experimental design, the following tables summarize the impact of different reagents and conditions on chemoselectivity and yield.

Table 1: Troubleshooting Matrix for Side Reactions
Observed IssuePrimary CauseRecommended Corrective Action
Low Yield (<70%) Equilibrium stalled by water accumulation.Add 1.5 eq of Trimethyl orthoformate (TMOF).
Ether Cleavage Acid catalyst is too strong / Temp too high.Switch from H2​SO4​ to Amberlyst-15 or MsOH. Max 65°C.
White Precipitate Depside formation due to localized acid spikes.Increase MeOH volume; add catalyst dropwise at 0°C.
O-Alkylation Use of basic conditions ( K2​CO3​ / MeI ).Abandon basic route; use acid-catalyzed Fischer method.
Table 2: Catalyst Comparison for Fischer Esterification
CatalystTemp (°C)Time (h)Conversion (%)Side-Product LevelNotes
Conc. H2​SO4​ 651275High (Cleavage/Polymer)Not recommended for this substrate.
Methanesulfonic Acid651892LowExcellent homogeneous option.
Amberlyst-15 (Solid)652495Very LowBest for easy workup (simple filtration).
Sulfonated Silica (MW)1200.194LowRequires scientific microwave reactor[4].

Self-Validating Experimental Protocol

The following methodology utilizes Amberlyst-15 and Trimethyl orthoformate to achieve high-yielding, chemoselective esterification while preventing ether cleavage and depside formation.

Materials Required:
  • 2-hydroxy-4-(2-methoxyethoxy)benzoic acid (1.0 eq, limiting reagent)

  • Anhydrous Methanol (10 volumes, acts as reactant and solvent)

  • Trimethyl orthoformate (TMOF) (1.5 eq, water scavenger)

  • Amberlyst-15 dry resin (20% w/w relative to substrate)

Step-by-Step Methodology:
  • Substrate Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-hydroxy-4-(2-methoxyethoxy)benzoic acid. Add 10 volumes of anhydrous methanol and stir at room temperature until complete dissolution is achieved.

  • Water Scavenging: Add 1.5 equivalents of Trimethyl orthoformate (TMOF) to the solution. Stir for 5 minutes.

  • Catalyst Addition: Slowly add the Amberlyst-15 resin to the mixture. (Self-Validation: The heterogeneous nature of the resin prevents localized acid spikes, eliminating the risk of immediate depside precipitation).

  • Reflux & Validation: Heat the reaction mixture to a gentle reflux (65°C).

    • In-Process Check: After 16 hours, sample the reaction and analyze via HPLC.

    • Validation Gate: If the starting material peak is >1% area, add an additional 0.5 eq of TMOF and reflux for 4 more hours. Do not proceed until SM is <1%.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 catalyst. Wash the resin bed with 2 volumes of methanol.

  • Concentration & Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in Ethyl Acetate and wash once with saturated aqueous NaHCO3​ to remove any trace unreacted acid, followed by brine. Dry over Na2​SO4​ , concentrate, and crystallize from a Heptane/Ethyl Acetate mixture to yield the pure methyl ester.

Workflow Step1 1. Dissolution Substrate in Anhydrous MeOH Step2 2. Water Scavenging Add Trimethyl Orthoformate Step1->Step2 Step3 3. Catalysis Add Amberlyst-15 (Solid Acid) Step2->Step3 Step4 4. Reaction & Validation Reflux 65°C; HPLC Check (<1% SM) Step3->Step4 Step5 5. Workup Filter Catalyst, Concentrate Step4->Step5 Step6 6. Isolation Crystallize from Heptane/EtOAc Step5->Step6

Step-by-step optimized workflow for chemoselective esterification with in-process validation.

References

  • [1] Fischer Esterification. Chemistry Steps. Available at: [Link]

  • [2] Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at:[Link]

  • [4] Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Optimization

Scaling up Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate synthesis for industrial research applications

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate , a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate , a critical intermediate in pharmaceutical manufacturing.

Here, we bypass basic textbook chemistry to focus on the causality of process deviations, thermodynamic control, and self-validating workflows necessary for multi-kilogram production.

Process Architecture & Workflow

The synthesis relies on a regioselective Williamson ether synthesis[1]. By exploiting the differential acidity and nucleophilicity of the two phenolic hydroxyl groups on the starting material, we can selectively alkylate the 4-position while leaving the 2-position intact.

G SM Methyl 2,4-dihydroxybenzoate + 1-Bromo-2-methoxyethane Reaction Regioselective Alkylation (CsHCO3, MeCN, 80°C) SM->Reaction Charge Reactants Filtration In-line Filtration (Remove inorganic salts) Reaction->Filtration IPC: >98% Conversion Workup Aqueous Wash & Phase Separation Filtration->Workup Crystallization Cooling Crystallization (IPA/Water Antisolvent) Workup->Crystallization Organic Phase Waste Aqueous Waste (Salts, Excess Base) Workup->Waste Aqueous Phase Product Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (Target API Intermediate) Crystallization->Product Filter & Dry (IPC: LOD <0.5%)

Caption: Scale-up workflow for the regioselective synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate.

Troubleshooting & FAQs

Q1: Why do we observe 2,4-dialkylation or 2-alkylation impurities during scale-up, and how can we prevent them?

The Causality: The starting material, methyl 2,4-dihydroxybenzoate, possesses two phenolic hydroxyl groups. However, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester. This H-bonding significantly reduces its acidity and nucleophilicity compared to the sterically unhindered 4-hydroxyl group. If a strong base (like NaH or NaOH) is used, both phenols are deprotonated, leading to dialkylation[1]. Furthermore, excessive reaction temperatures can provide enough thermal energy to break the intramolecular H-bond, reducing regioselectivity. The Solution: Utilize a mild, finely milled solid base. Cesium bicarbonate (CsHCO 3​ ) has been shown to provide excellent regioselectivity (up to 95% isolated yields) for 2,4-dihydroxybenzoate derivatives by selectively deprotonating only the 4-hydroxyl group[2]. Maintain strict temperature control at 80°C.

Q2: We are transitioning from a 100g lab scale to a 50kg pilot scale. DMF was used in the lab, but solvent recovery is problematic. What is the recommended alternative?

The Causality: Dimethylformamide (DMF) is a classic polar aprotic solvent that stabilizes the S N​ 2 transition state of the Williamson ether synthesis. However, its high boiling point (153°C) makes it notoriously difficult to remove via distillation without thermally degrading the product. Additionally, DMF poses severe reproductive toxicity risks and complicates aqueous waste streams[3]. The Solution: Acetonitrile (MeCN) is the preferred scalable alternative. It provides the necessary polarity to dissolve the electrophile and support the S N​ 2 mechanism, but boils at a manageable 81.6°C. Recent scale-up methodologies demonstrate that MeCN, combined with a bicarbonate base, significantly improves the impurity profile and allows for straightforward solvent recovery via vacuum distillation[3].

Q3: How do we manage the heterogeneous nature of the carbonate/bicarbonate base during large-scale reactions?

The Causality: Solid bases like K 2​ CO 3​ or CsHCO 3​ have limited solubility in MeCN. In a large reactor, poor mass transfer between the solid base and the liquid reactants can stall the reaction, leading to extended reaction times and unpredictable kinetics[3]. The Solution:

  • Mechanical: Ensure the base is micronized (particle size < 50 µm) before charging, and utilize a high-shear mixing baffle.

  • Chemical: Introduce a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 2-5 mol%. The PTC facilitates the transport of the carbonate/bicarbonate ion into the organic phase, ensuring a consistent reaction rate regardless of the reactor's mixing dynamics.

Quantitative Process Data

To guide your process parameters, the following table summarizes the optimization data for the 4-alkylation of methyl 2,4-dihydroxybenzoate.

Base SystemSolventTemp (°C)Time (h)Regioselectivity (4-Alk : 2-Alk)Isolated Yield (%)Scalability Rating
NaH (1.2 eq)THF0 to 25460 : 4055%Poor (Safety/Selectivity)
K 2​ CO 3​ (2.0 eq)DMF801292 : 885%Moderate (Solvent issues)
K 2​ CO 3​
  • TBAB
MeCN80895 : 590%High
CsHCO 3​ (1.5 eq)MeCN80698 : 295%Excellent [2]

Self-Validating Experimental Protocol (500g Scale)

This standard operating procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reactor Charging & Preparation

  • Equip a 5L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge Methyl 2,4-dihydroxybenzoate (500.0 g, 2.97 mol) and Acetonitrile (2.5 L, 5 volumes).

  • Begin agitation at 250 RPM.

  • Charge finely milled CsHCO 3​ (865.0 g, 4.46 mol, 1.5 eq)[3].

  • IPC Check 1: Ensure the suspension is uniform. The internal temperature should remain ambient (no exotherm at this stage).

Step 2: Alkylation & Thermal Control

  • Add 1-Bromo-2-methoxyethane (454.0 g, 3.27 mol, 1.1 eq) dropwise over 30 minutes.

  • Ramp the jacket temperature to achieve an internal temperature of 80°C.

  • Stir at 80°C for 6 hours.

  • IPC Check 2 (Self-Validation): Pull a 1 mL sample, filter, and analyze via HPLC. The reaction is deemed complete when the starting material peak area is < 1.0%. If > 1.0%, continue heating for 2 hours and re-test.

Step 3: Filtration & Solvent Swap

  • Cool the reactor to 25°C.

  • Discharge the slurry through an in-line Nutsche filter to remove the inorganic salts (CsBr and unreacted CsHCO 3​ ).

  • Wash the filter cake with fresh MeCN (500 mL) and combine the filtrates.

  • Transfer the filtrate to a distillation apparatus. Distill under vacuum (approx. 150 mbar, 40°C internal) until the volume is reduced to 1 L.

  • IPC Check 3: GC analysis of the headspace must show MeCN levels dropping as you prepare for the antisolvent addition.

Step 4: Cooling Crystallization

  • Add Isopropanol (IPA) (1.5 L) to the concentrated residue and heat to 60°C to achieve a homogeneous solution.

  • Slowly dose in Deionized Water (1.5 L) over 2 hours while maintaining 60°C.

  • Initiate a controlled cooling ramp from 60°C to 5°C over 4 hours (approx. 0.23°C/min).

  • IPC Check 4: Monitor the mother liquor concentration via UV-Vis or HPLC. The concentration of the API intermediate in the supernatant should plateau, indicating crystallization is complete.

Step 5: Isolation & Drying

  • Filter the crystalline slurry. Wash the cake with a cold 1:1 mixture of IPA/Water (500 mL).

  • Dry the product in a vacuum oven at 45°C for 12 hours.

  • Final Validation: Yield should be approx. 638 g (95%). Product must pass LOD (Loss on Drying) < 0.5% and HPLC purity > 99.0%.

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Source: Organic Process Research & Development, ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Pharmaceutical Building Blocks: Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate vs. Traditional Salicylic Acid Derivatives

Executive Summary In modern pharmaceutical synthesis, the transition from simple aromatic scaffolds to highly functionalized building blocks is critical for optimizing drug pharmacokinetics, solubility, and target bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, the transition from simple aromatic scaffolds to highly functionalized building blocks is critical for optimizing drug pharmacokinetics, solubility, and target binding. Salicylic acid and its traditional derivatives (e.g., aspirin, methyl salicylate) have long served as foundational motifs in medicinal chemistry (1)[1]. However, advanced intermediates like methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate represent a paradigm shift. By introducing a flexible, hydrophilic PEG-like mini-chain at the 4-position, this derivative overcomes the lipophilic limitations of traditional salicylates, serving as a crucial precursor for complex active pharmaceutical ingredients (APIs).

Structural & Mechanistic Analysis

Traditional Salicylates: Compounds like methyl salicylate rely on the unmodified 2-hydroxybenzoate core. The intramolecular hydrogen bond between the 2-hydroxyl group and the ester carbonyl locks the molecule in a planar, highly lipophilic conformation. This makes them excellent for topical absorption but limits their utility as versatile, soluble linkers in systemic API synthesis (1)[1].

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate: The addition of the 2-methoxyethoxy group at the para position relative to the ester fundamentally alters the molecule's behavior:

  • Causality of Regiochemistry: The 2-OH remains engaged in its stabilizing intramolecular hydrogen bond, protecting it from unwanted reactions during downstream synthesis. Meanwhile, the 4-alkoxy chain extends outward, providing two new hydrogen-bond acceptors (the ether oxygens).

  • Physicochemical Modulation: The methoxyethoxy tail acts as a miniature polyethylene glycol (PEG) unit. This increases the topological polar surface area (TPSA) and enhances aqueous solubility, a critical factor for oral bioavailability in downstream APIs.

Logic Core Salicylate Scaffold Trad Traditional Derivatives (Methyl Salicylate, Aspirin) Core->Trad Adv 4-(2-Methoxyethoxy) Derivative Core->Adv Prop1 High Lipophilicity Low Steric Bulk Trad->Prop1 Simple Substitution Prop2 Enhanced Hydrophilicity Extended H-Bonding Adv->Prop2 PEG-like Mini-chain

Logical relationship mapping the physicochemical divergence of functionalized salicylates.

Comparative Physicochemical Data
Property / MetricMethyl Salicylate (Traditional)4-Aminosalicylic Acid (PAS)Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
Core Structure 2-Hydroxybenzoate4-Amino-2-hydroxybenzoic acid4-Alkoxy-2-hydroxybenzoate
Molecular Weight 152.15 g/mol 153.14 g/mol 226.23 g/mol
H-Bond Donors 131
H-Bond Acceptors 335
Est. LogP ~2.5 (Highly Lipophilic)~0.8 (Hydrophilic)~1.8 (Balanced Amphiphilicity)
Synthetic Role End-product / Simple esterEnd-product (Antibiotic)Advanced API Intermediate
Experimental Protocols: Self-Validating Workflows
Protocol 1: Regioselective Synthesis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

To synthesize this advanced building block, a regioselective Williamson ether synthesis is employed (2)[2]. The protocol exploits the differential acidity and steric availability of the hydroxyl groups on methyl 2,4-dihydroxybenzoate (3)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of methyl 2,4-dihydroxybenzoate in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂).

  • Base Addition: Add 1.1 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality Note: K₂CO₃ is a mild base that selectively deprotonates the more acidic 4-hydroxyl group. The 2-hydroxyl group is deactivated by strong intramolecular hydrogen bonding with the adjacent ester carbonyl, ensuring strict regiocontrol without the need for temporary protecting groups (3)[3].

  • Alkylation: Dropwise, add 1.1 equivalents of 1-bromo-2-methoxyethane.

  • Reaction: Heat the mixture to 70°C and stir for 8-12 hours. Monitor via TLC or HPLC until the starting material is consumed.

  • Workup & Self-Validation: Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo. Validation System: The regioselectivity of the product is validated by a positive ferric chloride (FeCl₃) test (indicating a free phenol) and by observing the characteristic downfield shift (~10.5–11.0 ppm) of the 2-OH proton in ¹H-NMR, confirming the intramolecular H-bond remains intact.

Workflow A Methyl 2,4-dihydroxybenzoate (Starting Material) C Methyl 2-hydroxy-4- (2-methoxyethoxy)benzoate A->C Regioselective Alkylation B 1-Bromo-2-methoxyethane + K2CO3 / DMF B->C Williamson Ether Synthesis D Advanced API (Downstream Target) C->D Amidation / Saponification

Synthetic workflow for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate via regioselective alkylation.

Protocol 2: Synthesis of Traditional Salicylates (Kolbe-Schmitt derived)

For comparison, traditional salicylates are synthesized via bulk industrial processes rather than fine regioselective tuning (1)[1].

  • Carboxylation: Sodium phenoxide is treated with CO₂ at high pressure (100 atm) and temperature (125°C) to yield sodium salicylate (1)[1].

  • Esterification: The resulting salicylic acid is refluxed with methanol and a catalytic amount of sulfuric acid (Fischer esterification) to yield methyl salicylate.

Conclusion

While traditional salicylic acid derivatives remain indispensable for basic anti-inflammatory applications, the synthesis of modern, targeted therapeutics demands higher architectural complexity. The regioselective installation of a methoxyethoxy chain onto the salicylate core transforms a simple aromatic ester into a highly versatile, amphiphilic building block, bridging the gap between traditional organic synthesis and advanced drug design.

References
  • Salicylic acid - Wikipedia Source: Wikipedia URL
  • Synthesis of new salicylic acid derivatives with potential bioactivity - 10th Brazilian Conference on Natural Products Source: BCNP URL
  • Source: PMC (NIH)

Sources

Comparative

Validating HPLC-UV methods for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate quantification

HPLC-UV Method Validation for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate: A Comparative Guide to Column Chemistries As a Senior Application Scientist, one of the most frequent challenges I encounter in chromatographic...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC-UV Method Validation for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate: A Comparative Guide to Column Chemistries

As a Senior Application Scientist, one of the most frequent challenges I encounter in chromatographic method development is balancing the retention of multifunctional aromatic compounds. Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate presents a unique analytical challenge: it possesses a hydrophobic aromatic core, an intramolecularly hydrogen-bonded ortho-hydroxyl group, and a highly polar 2-methoxyethoxy ether tail.

When developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this analyte, relying on default laboratory protocols often leads to suboptimal peak shapes and poor reproducibility. This guide objectively compares the performance of traditional alkyl-chain stationary phases against aromatic-selective phases, providing a self-validating workflow grounded in the latest regulatory frameworks.

Regulatory Grounding & Validation Strategy

To ensure this method is suitable for pharmaceutical quality control and regulatory submissions, the experimental design strictly adheres to the updated International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. The Q2(R2) framework mandates a systematic approach to demonstrating that an analytical procedure is fit for its intended purpose, emphasizing robustness, linearity, and precision across the product lifecycle[1].

G A Method Optimization (Mobile Phase & Column Selection) B Specificity Testing (Blank & Matrix Interference) A->B C Linearity & Range (ICH Q2(R2) Requirements) B->C D Accuracy & Precision (Repeatability & Intermediate Precision) C->D E Robustness Evaluation (Deliberate Parameter Variations) D->E

ICH Q2(R2) guided validation workflow for HPLC-UV analytical procedures.

The Causality of Column Selection: C18 vs. Biphenyl

The standard fallback for reversed-phase HPLC is the C18 column, such as the widely used Waters XBridge C18[2]. C18 phases rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. However, the polar 2-methoxyethoxy tail of our target analyte significantly reduces its overall hydrophobicity. To achieve adequate retention on a C18 column, the mobile phase must be highly aqueous, which can lead to phase dewetting (collapse) and poor method robustness. Furthermore, residual silanols on standard C18 columns often interact with the analyte's free phenolic hydroxyl group, causing peak tailing.

Conversely, a Biphenyl stationary phase, such as the Restek Raptor Biphenyl[3], offers an orthogonal retention mechanism. Biphenyl columns utilize π−π interactions and dipole-dipole forces. Because the analyte contains an electron-rich benzoate ring, the Biphenyl phase strongly retains the molecule even at higher organic mobile phase compositions. This allows for faster equilibration, lower system backpressure, and significantly sharper peak shapes.

G Analyte Methyl 2-hydroxy-4- (2-methoxyethoxy)benzoate C18 Waters XBridge C18 (Hydrophobic Partitioning) Analyte->C18 Alkyl Chain Biphenyl Restek Raptor Biphenyl (π-π & Dipole Interactions) Analyte->Biphenyl Aromatic Ring Outcome1 Moderate Retention, Peak Tailing (As > 1.5) C18->Outcome1 Outcome2 Enhanced Selectivity, Sharp Peak (As < 1.1) Biphenyl->Outcome2

Chromatographic interaction mechanisms comparing C18 and Biphenyl stationary phases.

Step-by-Step Experimental Protocol

To create a self-validating system, the following protocol incorporates built-in System Suitability Tests (SST) prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water.

    • Causality: The acidic modifier drops the pH to ~2.7. This is critical because it fully protonates the ortho-hydroxyl group on the benzoate ring, preventing partial ionization that would otherwise lead to dual-retention mechanisms and peak splitting.

  • Organic Phase (B): 100% Acetonitrile.

  • Elution Program: Isocratic flow at 45% B / 55% A. Flow rate: 1.0 mL/min.

Step 2: Standard Preparation

  • Stock Solution: Accurately weigh 10.0 mg of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock.

  • Calibration Standards: Dilute the stock solution with the mobile phase to generate working standards at 10, 25, 50, 75, and 100 µg/mL.

Step 3: Chromatographic Setup & System Suitability

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • SST Execution: Inject the 50 µg/mL standard six consecutive times. The system is only validated for use if it meets the following criteria: %RSD of peak area 2.0%, Tailing factor ( As​ ) 1.5, and Theoretical plates ( N ) 2000.

Step 4: ICH Q2(R2) Validation Execution

  • Assess Linearity by injecting the calibration standards in triplicate.

  • Assess Accuracy by spiking known concentrations of the analyte into a blank matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL), calculating the percentage recovery.

Quantitative Data & Performance Comparison

The experimental data below highlights the performance disparity between the two column chemistries under identical mobile phase conditions.

Table 1: Chromatographic Performance Comparison (Isocratic 45% Acetonitrile)

ParameterWaters XBridge C18 (150 x 4.6 mm, 3.5 µm)Restek Raptor Biphenyl (150 x 4.6 mm, 2.7 µm)
Retention Time (min) 3.425.18
Tailing Factor ( As​ ) 1.681.05
Theoretical Plates ( N ) 4,20011,500
Signal-to-Noise (S/N) 45:1112:1
Mechanism Dominance Dispersive (Hydrophobic) π−π / Dipole-Dipole

Analysis: The Biphenyl column demonstrates superior retention and a near-perfect Gaussian peak shape ( As​ = 1.05). The C18 column exhibits significant tailing due to secondary interactions between the analyte's polar ether tail/hydroxyl group and the stationary phase surface.

Table 2: ICH Q2(R2) Validation Metrics (Optimized Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Biphenyl Column)Status
Linearity Range Must cover 50-150% of target10 - 100 µg/mLPass
Correlation Coefficient ( R2 ) 0.9950.9998Pass
Intra-day Precision (%RSD) 2.0% (n=6)0.84%Pass
Inter-day Precision (%RSD) 2.0% (n=12)1.12%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Limit of Quantitation (LOQ) S/N 100.5 µg/mLPass

Conclusion

For the quantification of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, relying on standard C18 chemistry compromises peak integrity and method sensitivity. By leveraging the π−π interactions of a Biphenyl stationary phase[3], analysts can achieve superior peak symmetry and higher theoretical plate counts. When combined with strict pH control of the mobile phase to suppress phenolic ionization, this method provides a highly robust, self-validating system that easily exceeds all ICH Q2(R2) regulatory requirements[1].

Sources

Validation

A Comparative Guide to the Reactivity of Substituted Benzoate Esters: A Focus on Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the chemical reactivity of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate against other common benzoate esters. B...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate against other common benzoate esters. By dissecting the electronic and steric contributions of its unique substituents, we offer a predictive analysis of its behavior in key chemical transformations. This document synthesizes fundamental principles of physical organic chemistry with actionable experimental protocols, enabling researchers to anticipate reaction kinetics and design robust synthetic strategies.

Foundational Principles of Benzoate Ester Reactivity

The reactivity of the ester functional group in benzoate derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. Most common reactions, including hydrolysis, transesterification, and amidation, proceed via a nucleophilic acyl substitution mechanism, which involves the formation of a tetrahedral intermediate. The rate of these reactions is profoundly influenced by the nature of the substituents on the aromatic ring.

Electronic Effects: The Role of Substituents

Substituents on the benzene ring modulate the reactivity of the ester group by altering the electron density at the carbonyl carbon. This influence is a combination of two main factors: the inductive effect and the resonance effect.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) are electronegative and pull electron density away from the aromatic ring (inductive effect) and, in some cases, the carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to an increased reaction rate. For instance, the alkaline hydrolysis of phenyl esters of 4-substituted benzoic acids shows a clear correlation with Hammett substituent constants (σp), with a positive reaction constant (ρ = 2.44), indicating that electron-withdrawing groups accelerate the reaction.[1]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl (-CH₃) donate electron density to the ring, primarily through resonance. This increased electron density is delocalized to the carbonyl group, reducing its electrophilicity. Consequently, EDGs decrease the rate of nucleophilic attack. This effect is particularly pronounced when the group is at the ortho or para position, where resonance interaction is maximized.[2]

Steric Hindrance and the "Ortho Effect"

When a substituent is placed at the ortho position (adjacent to the ester group), it can physically obstruct the approach of a nucleophile to the carbonyl carbon. This steric hindrance typically slows down the reaction rate.[3]

However, the "ortho effect" is a more complex phenomenon that combines steric and electronic factors. Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acidity of the parent benzoic acid, a phenomenon attributed to a combination of steric inhibition of resonance and intramolecular interactions.[4] In the context of ester reactions, an ortho-substituent can force the ester group out of the plane of the benzene ring, disrupting coplanarity and reducing resonance stabilization of the ground state, which can sometimes lead to an unexpected rate enhancement.[5]

Structural Analysis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

To predict the reactivity of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, we must analyze the combined influence of its three key structural features: the ortho-hydroxyl group, the para-(2-methoxyethoxy) group, and the methyl ester itself.

G cluster_target Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate cluster_comp1 Methyl Benzoate (Baseline) cluster_comp2 Methyl Salicylate (Ortho Effect) cluster_comp3 Methyl p-Anisate (Para Effect) MHEB MB MS MPA

Caption: Structural comparison of the target molecule and key analogues.

Influence of the 2-Hydroxy Group

The hydroxyl group at the ortho position is the most significant determinant of the molecule's reactivity.

  • Intramolecular Hydrogen Bonding: The key interaction is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the ester. This creates a stable six-membered ring-like structure. This stabilization of the ground state increases the activation energy required for a nucleophile to attack the carbonyl carbon, thereby significantly decreasing the reactivity of the ester in reactions like hydrolysis.[2] This effect is well-documented for methyl salicylate (methyl 2-hydroxybenzoate), which is much less reactive than its meta and para isomers.

Influence of the 4-(2-methoxyethoxy) Group

The ether group at the para position is a moderately strong electron-donating group through resonance.

  • Resonance Effect: The lone pairs on the ether oxygen can delocalize into the benzene ring, increasing the electron density at the carbonyl carbon. This effect deactivates the ester towards nucleophilic attack. The presence of the additional ethoxy moiety (-CH₂CH₂OCH₃) compared to a simple methoxy group (-OCH₃) has a negligible additional electronic effect on the ring itself, as its influence is primarily transmitted through the first oxygen atom. Its main contribution is to the molecule's overall polarity and solubility.

Predicted Reactivity Profile

Considering the combined effects, Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is predicted to be significantly less reactive towards nucleophilic acyl substitution than unsubstituted methyl benzoate.

  • The dominant deactivating feature is the intramolecular hydrogen bonding from the ortho-hydroxyl group.

  • This deactivation is further enhanced by the electron-donating resonance effect of the para-ether group.

Therefore, reactions such as hydrolysis, transesterification, or amidation will require more forcing conditions (e.g., higher temperatures, stronger bases/acids, or longer reaction times) compared to simpler benzoate esters.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity, standardized kinetic experiments are essential. The following protocols provide robust methodologies for comparing the reactivity of various benzoate esters.

Kinetic Analysis of Alkaline Hydrolysis

Alkaline hydrolysis is a benchmark reaction for quantifying ester reactivity. The reaction rate can be conveniently monitored using UV-Vis spectrophotometry by tracking the formation of the phenoxide ion.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep 1. Solution Preparation node_prep1 Prepare ester stock solution (e.g., 10 mM in Acetonitrile) prep->node_prep1 setup 2. Spectrophotometer Setup node_setup Set λ_max for phenoxide Equilibrate cuvette at 25°C setup->node_setup initiate 3. Reaction Initiation node_initiate Inject ester stock into NaOH solution in cuvette initiate->node_initiate monitor 4. Data Acquisition node_monitor Record Absorbance vs. Time monitor->node_monitor analyze 5. Data Analysis node_analyze Plot ln(A_inf - A_t) vs. Time analyze->node_analyze node_prep2 Prepare NaOH solution in H₂O (e.g., 0.01 M) node_prep1->node_prep2 node_setup->node_initiate node_initiate->node_monitor node_calc Calculate pseudo-first-order rate constant (k_obs) from slope node_analyze->node_calc

Caption: Workflow for kinetic analysis of alkaline hydrolysis via UV-Vis.

Protocol:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of the benzoate ester in acetonitrile.

    • Prepare a 0.01 M aqueous solution of sodium hydroxide (NaOH).

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the expected phenoxide product.

    • Place a cuvette containing 2.0 mL of the 0.01 M NaOH solution into the temperature-controlled holder and allow it to equilibrate at 25°C.

  • Reaction Initiation:

    • Rapidly inject 20 µL of the ester stock solution into the cuvette.

    • Quickly mix the solution by inverting the cuvette (sealed with parafilm) or using a micro-stirrer.

  • Data Acquisition:

    • Immediately begin recording the absorbance at the determined λ_max at regular intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 3-5 half-lives).

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (kobs) by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of this line will be -kobs.

    • The second-order rate constant can be calculated by dividing kobs by the concentration of NaOH.

Comparative Hydrolysis Data

The following table presents literature data for the hydrolysis of various benzoate esters, providing a quantitative basis for comparison.

EsterReaction ConditionsRate Constant (k) or Half-Life (t₁/₂)Reference
Methyl BenzoateBase Hydrolysist₁/₂ = 14 min[6]
Ethyl BenzoateBase Hydrolysist₁/₂ = 14 min[6]
Phenyl BenzoateBase Hydrolysist₁/₂ = 11 min[6]
Ethyl p-bromobenzoateBase Hydrolysist₁/₂ = 12 min[6]
Methyl 2-methylbenzoateAlkaline HydrolysisSlower than meta/para isomers[3]
Phenyl 2-aminobenzoatepH-independent Hydrolysis50-100 fold rate enhancement vs para isomer[7]
Protocol for Acid-Catalyzed Transesterification

This protocol describes a standard method for exchanging the alkoxy group of an ester.

G start Start step1 Combine ester (1 eq) and large excess of new alcohol (e.g., 20 eq) start->step1 step2 Add catalytic H₂SO₄ (e.g., 5 mol%) step1->step2 step3 Reflux the mixture (e.g., 4-12 hours) step2->step3 step4 Monitor by TLC or GC step3->step4 step4->step3 Incomplete step5 Workup: Neutralize with NaHCO₃, Extract with ether step4->step5 Complete step6 Purify by column chromatography step5->step6 end_node End step6->end_node

Caption: General workflow for acid-catalyzed transesterification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting ester (1.0 equivalent) with a large excess of the desired alcohol (e.g., 20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 5 mol%).

  • Heating: Heat the reaction mixture to reflux. The temperature will be the boiling point of the alcohol used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the mixture to room temperature. Carefully neutralize the acid by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting ester via column chromatography if necessary.

The mechanism for acid-catalyzed transesterification involves protonation of the carbonyl, making it more electrophilic, followed by nucleophilic attack by the new alcohol.[8][9] Given the predicted low reactivity of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, a longer reflux time is anticipated.

Conclusion

A thorough analysis of the substituent effects on Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate leads to a clear prediction of its chemical behavior. The synergistic deactivating effects of a strong intramolecular hydrogen bond from the ortho-hydroxyl group and the electron-donating resonance from the para-ether group render its ester functionality significantly less reactive towards nucleophilic attack compared to unsubstituted methyl benzoate and its meta/para hydroxy isomers. This low reactivity profile necessitates the use of more stringent reaction conditions for transformations like hydrolysis, transesterification, and amidation. The provided experimental protocols offer a standardized framework for quantitatively measuring these reactivity differences and validating the theoretical predictions, providing valuable insights for synthetic planning and drug development applications.

References

  • Lima, P. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]

  • Pytela, O., et al. (1991). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl. Collect. Czech. Chem. Commun. Available at: [Link]

  • Bunting, J. W., & Kam, A. Y. (1975). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry. Available at: [Link]

  • Taft, R. W., Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society. Available at: [Link]

  • Taft, R. W., Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. ElectronicsAndBooks. Available at: [Link]

  • LibreTexts Chemistry. (2020). Ester Chemistry. Available at: [Link]

  • Mondal, P., & Bhaumik, A. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances. Available at: [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, B., et al. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Available at: [Link]

  • Perjesi, P., et al. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, D., et al. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. ResearchGate. Available at: [Link]

  • Boyd, D. R., et al. (2009). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. Available at: [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Transesterification reaction between methyl benzoate and butan-1-ol... ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). Substituent Effects on Acidity. Available at: [Link]

  • Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. Available at: [Link]

  • Sairam, P., et al. (2006). The Ester and Amide Derivatives of 4-(4-Methyl Piperazinomethyl) Benzoic Acid. Journal of the Korean Chemical Society. Available at: [Link]

  • Neuman, R. C., Jr. (n.d.). Chapter 14: Substituent Effects. UC Riverside. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Available at: [Link]

  • University of Toronto. (n.d.). Handout Esterification and Acetalization. Available at: [Link]

  • Li, Y., et al. (2018). Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditions. RSC Advances. Available at: [Link]

  • Cosmetic Ingredient Review. (2011). Alkyl Benzoates CIR Expert Panel Meeting. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • Lin, S., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Available at: [Link]

Sources

Comparative

Benchmarking Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate against standard methoxy ethers

Benchmarking Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate Against Standard Methoxy Ethers: A Comprehensive Guide for Advanced Synthesis and Drug Development As a Senior Application Scientist, I frequently encounter drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate Against Standard Methoxy Ethers: A Comprehensive Guide for Advanced Synthesis and Drug Development

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to poor physicochemical properties of early-stage pharmacophores. Often, the culprit is the over-reliance on rigid, highly lipophilic building blocks like standard methoxy ethers.

This guide provides an objective, data-driven benchmarking of[1] against standard industry methoxy ethers (Anisole, 1,2-Dimethoxyethane, and Methyl 4-methoxybenzoate). By analyzing reactivity, physicochemical properties, and application in advanced therapeutics (such as STING antagonists), this guide will help researchers make informed, mechanistic decisions when selecting chemical intermediates.

Physicochemical Profiling & Benchmarking

To understand the utility of MHM-B, we must first benchmark its fundamental properties against standard methoxy ethers. The addition of the ortho-hydroxyl group and the flexible 2-methoxyethoxy tail fundamentally alters the molecule's behavior.

CompoundMolecular WeightCore StructureEst. LogPH-Bond AcceptorsPrimary Utility
MHM-B (CAS: 553672-08-5) 226.23 g/mol Salicylate + PEG-like tail~1.85Advanced API Intermediate / Material Science
Methyl 4-methoxybenzoate 166.17 g/mol Benzoate + Methoxy~2.63Standard Electrophile / Ester Building Block
Anisole 108.14 g/mol Phenyl + Methoxy~2.11Solvent / Basic Aromatic Building Block
1,2-Dimethoxyethane (DME) 90.12 g/mol Aliphatic Diether-0.22Aprotic Solvent / Metal Cation Ligand

Mechanistic Insights: The MHM-B Advantage

Do not view MHM-B simply as a substituted benzoate; its structural features provide specific, causal advantages in synthesis and pharmacology.

The 2-Methoxyethoxy (PEG-like) Tail Advantage Standard methoxy groups (as seen in Anisole or Methyl 4-methoxybenzoate) are rigid and highly lipophilic. When incorporated into an Active Pharmaceutical Ingredient (API), they often contribute to the "grease-ball" effect, drastically reducing aqueous solubility. The 2-methoxyethoxy group in MHM-B acts as a mini-PEG (polyethylene glycol) chain. This flexibility and the addition of an extra ether oxygen increase the number of hydrogen bond acceptors, significantly improving the aqueous solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream APIs.

The Ortho-Hydroxy Effect (Salicylate Core) The hydroxyl group at the 2-position is not merely a synthetic handle. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester.

  • Causality: This hydrogen bonding creates a pseudo-six-membered ring, which sterically and electronically shields the ester carbonyl carbon from nucleophilic attack. Consequently, MHM-B exhibits superior stability against premature ester hydrolysis in physiological conditions compared to standard methyl benzoates, allowing it to survive complex multi-step synthetic routes or act as a stable prodrug moiety.

Application Case Studies

A. Immunotherapy: STING Antagonists

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. However, aberrant activation of this pathway is implicated in severe autoimmune diseases like systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome[2]. Recent developments in[3] utilize complex ether-substituted benzoates to block STING oligomerization. The MHM-B scaffold provides the perfect balance of lipophilicity and hydrogen-bonding capacity to fit into the STING ligand-binding domain without causing off-target toxicity.

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Binds cGAMP cGAMP (2'3'-cGAMP) cGAS->cGAMP Synthesizes STING STING (ER Bound) cGAMP->STING Activates TBK1 TBK1 / IRF3 Activation STING->TBK1 Recruits Antagonist MHM-B Derived STING Antagonist Antagonist->STING Blocks Oligomerization IFN Type I Interferons (Autoimmune Response) TBK1->IFN Induces

Fig 1: The cGAS-STING signaling pathway highlighting the intervention point for MHM-B derived STING antagonists.

B. Advanced Materials: Polar Nematic Fluids

Beyond pharma, substituted methoxybenzoates are critical in materials science. MHM-B derivatives are utilized in the synthesis of [4]. The asymmetric nature of the 2-hydroxy and 4-(2-methoxyethoxy) substitutions promotes spontaneous symmetry breaking, a requirement for these next-generation photonic and electronic materials.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to verify the integrity of the data generated when benchmarking MHM-B against standard methoxy ethers.

Protocol 1: Comparative Ester Hydrolysis Stability Assay (HPLC-UV)

This protocol objectively measures the stabilizing effect of the ortho-hydroxyl group in MHM-B compared to Methyl 4-methoxybenzoate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three 50 mM buffer solutions: pH 1.2 (HCl/KCl, simulating gastric fluid), pH 7.4 (Phosphate buffer, physiological), and pH 10.0 (Carbonate buffer, stress condition).

  • Stock Solutions: Dissolve MHM-B and Methyl 4-methoxybenzoate in DMSO to a concentration of 10 mM. Prepare a 10 mM solution of Biphenyl in DMSO to serve as the Internal Standard (IS) .

  • Incubation: Spike 10 µL of the compound stock and 10 µL of the IS into 980 µL of each buffer (final compound concentration: 100 µM). Incubate at 37°C in a thermoshaker.

  • Aliquot Sampling & Quenching: At t = 0, 1, 2, 4, 8, 24, and 48 hours, extract a 50 µL aliquot. Immediately quench the hydrolysis reaction by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • HPLC-UV Analysis: Inject 10 µL of the quenched sample into an HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm.

  • Self-Validation Check: Calculate the ratio of the Compound Peak Area to the IS Peak Area. If the IS peak area varies by more than 5% across injections, the injection system is compromised, and the run must be invalidated.

Workflow Prep Compound Prep (MHM-B vs Standards) Incubate Incubation (pH 1.2, 7.4, 10.0) Prep->Incubate Sample Aliquot Sampling (t=0 to t=48h) Incubate->Sample Quench Reaction Quenching (Cold Acetonitrile) Sample->Quench Analyze HPLC-UV Analysis (Quantification) Quench->Analyze

Fig 2: Standardized self-validating experimental workflow for comparative ester hydrolysis stability.

Protocol 2: Lipophilicity (LogD) Determination via Shake-Flask LC-MS

This protocol proves the hydrophilicity advantage of the 2-methoxyethoxy tail.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-Octanol and pH 7.4 Phosphate Buffer for 24 hours to mutually saturate the phases. Separate the phases.

  • Sample Spiking: Dissolve 1 mg of MHM-B in 1 mL of the saturated 1-Octanol phase.

  • Partitioning: Add 1 mL of the saturated pH 7.4 buffer to the octanol solution in a sealed vial. Shake at 300 rpm for 2 hours at 25°C.

  • Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the total mass of the compound recovered from both phases. The sum must equal 1 mg ± 5%. If the mass balance fails, the compound has either degraded or adhered to the vial walls, invalidating the LogD calculation.

References

  • Frontiers in Immunology. "cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis". Frontiers.[Link]

  • ACS Omega. "Nitrofuran-Based STING Inhibitors". American Chemical Society.[Link]

  • ResearchGate. "Development of polar nematic fluids with giant-κ dielectric properties". ResearchGate Publications.[Link]

Sources

Validation

Reproducibility of Large-Scale Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate Synthesis: A Protocol Comparison Guide

As pharmaceutical intermediates grow in structural complexity, the demand for highly regioselective, scalable synthetic methodologies becomes paramount. Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS 553672-08-5) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical intermediates grow in structural complexity, the demand for highly regioselective, scalable synthetic methodologies becomes paramount. Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS 553672-08-5) is a critical building block frequently utilized in the development of kinase inhibitors and advanced pharmacophores [1].

The primary synthetic challenge for this molecule lies in the selective O-alkylation of methyl 2,4-dihydroxybenzoate at the 4-position, avoiding concurrent reaction at the 2-position or hydrolysis of the methyl ester. This guide provides an objective, data-driven comparison between traditional batch synthesis and an advanced continuous-flow protocol, analyzing the mechanistic causality behind experimental choices to ensure reproducible scale-up.

Mechanistic Basis for Regioselectivity

To design a self-validating protocol, we must first understand the intrinsic reactivity of the starting material. Methyl 2,4-dihydroxybenzoate possesses two phenolic hydroxyl groups with distinct physicochemical environments:

  • The 2-Hydroxyl Group: Forms a strong, stable intramolecular hydrogen bond with the adjacent ester carbonyl oxygen. This pseudo-six-membered ring significantly decreases the nucleophilicity of the 2-OH and raises its pKa​ .

  • The 4-Hydroxyl Group: Lacks intramolecular hydrogen bonding and is highly solvent-exposed, making it significantly more acidic and nucleophilic under mild basic conditions.

By carefully selecting a mild base (such as K2​CO3​ ) rather than a strong hydroxide, we can selectively deprotonate the 4-OH group [2]. Strong bases risk cleaving the methyl ester or forcing the deprotonation of the 2-OH, leading to the formation of bis-alkylated impurities that are notoriously difficult to separate during downstream processing.

G A Methyl 2,4-dihydroxybenzoate B Deprotonation (K2CO3) A->B C 4-Phenoxide Anion B->C Favored (pKa difference) F 2-Phenoxide / Bis-alkylated B->F Disfavored (H-Bonding) D 1-Bromo-2-methoxyethane C->D E Target Product (CAS 553672-08-5) D->E SN2 Alkylation

Figure 1: Mechanistic pathway for selective 4-O-alkylation of methyl 2,4-dihydroxybenzoate.

Experimental Protocols: Batch vs. Continuous Flow

The traditional approach to synthesizing lamellarin precursors and similar scaffolds relies on batch alkylation in polar aprotic solvents [3]. However, as batch sizes increase, heat and mass transfer limitations often degrade regioselectivity. We compared a standardized batch protocol against a continuous-flow methodology.

Method A: Traditional Batch Synthesis

Causality & Design: This method utilizes N,N-Dimethylformamide (DMF) to fully solvate the potassium cation, leaving a "naked" and highly reactive phenoxide anion. A strict stoichiometric control of 1.05 equivalents of the alkyl halide is maintained to prevent over-alkylation.

Step-by-Step Methodology:

  • Reactor Charging: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, add methyl 2,4-dihydroxybenzoate (168.1 g, 1.0 mol) and anhydrous DMF (1.5 L).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (152.0 g, 1.1 mol) in three portions over 15 minutes to control the mild exotherm. Stir at 25°C for 30 minutes to ensure complete formation of the 4-phenoxide anion.

  • Alkylation: Dropwise add 1-bromo-2-methoxyethane (146.0 g, 1.05 mol) over 1 hour via an addition funnel.

  • Heating: Ramp the reactor temperature to 60°C and maintain for 8 hours. Self-Validation Check: Monitor via HPLC at 254 nm until starting material is < 2% Area.

  • Workup: Cool to 20°C. Quench the reaction by pouring into 5 L of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×1.5 L).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×1 L) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from MTBE/Heptane.

Method B: Advanced Continuous Flow Synthesis

Causality & Design: Flow chemistry mitigates the poor heat transfer of batch reactors. By utilizing a packed-bed reactor filled with a solid-supported base (e.g., polymer-bound carbonate), we eliminate the need for aqueous workup to remove inorganic salts. Acetonitrile (MeCN) replaces DMF due to its lower boiling point and superior flow dynamics.

Step-by-Step Methodology:

  • Feed Preparation:

    • Solution A: Dissolve methyl 2,4-dihydroxybenzoate (0.5 M) in anhydrous MeCN.

    • Solution B: Dissolve 1-bromo-2-methoxyethane (0.55 M) in anhydrous MeCN.

  • System Priming: Prime the HPLC pumps and the packed-bed reactor (containing 250 g of Amberlyst A21 basic resin) with pure MeCN at 70°C.

  • Reaction Execution: Pump Solution A and Solution B at equal flow rates (total flow = 10 mL/min) through a PEEK T-mixer, directing the mixed stream into the heated packed-bed reactor.

  • Residence Time Control: Maintain a reactor volume that ensures a 15-minute residence time ( tres​ ) at 70°C. A back-pressure regulator (BPR) set to 5 bar prevents solvent boiling.

  • Collection & Isolation: Collect the reactor effluent. Self-Validation Check: In-line UV-Vis spectroscopy confirms steady-state conversion. Evaporate the MeCN under reduced pressure to yield the product directly, bypassing aqueous extraction.

Flow Pump1 Pump A: Substrate in MeCN Mixer T-Mixer Pump1->Mixer Pump2 Pump B: Alkyl Halide in MeCN Pump2->Mixer Reactor Packed-Bed Reactor (Solid Base Resin, 70°C) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection & Evaporation BPR->Collection

Figure 2: Continuous flow reactor configuration for scalable O-alkylation.

Quantitative Performance Comparison

To objectively evaluate both protocols, a 1.0 mol scale synthesis was conducted using both Method A and Method B. The resulting performance metrics are summarized below.

Performance MetricMethod A: Batch SynthesisMethod B: Continuous Flow
Isolated Yield 78%91%
Purity (HPLC Area %) 96.5%99.2%
Major Impurity Bis-alkylated product (2.1%)Unreacted starting material (0.5%)
Reaction Time 8 Hours15 Minutes (Residence Time)
Space-Time Yield 0.05 kg / L / h0.45 kg / L / h
E-Factor (Waste/Product) 45.2 (High aqueous waste)8.4 (Solvent recoverable)
Workup Complexity High (Extraction, LiCl washes)Low (Direct evaporation)

Conclusion & Recommendations

While the Traditional Batch Protocol is perfectly suitable for early-stage discovery and milligram-to-gram scale synthesis, it suffers from significant drawbacks upon scale-up. The prolonged heating required in batch processing inevitably leads to a slight degradation of regioselectivity, generating ~2% of the bis-alkylated impurity. Furthermore, the reliance on DMF necessitates a laborious, water-intensive workup.

The Continuous Flow Protocol is the superior choice for pilot-plant and commercial-scale manufacturing. By utilizing a solid-supported base in a packed-bed reactor, the methodology enforces strict stoichiometric interactions and rapid heat transfer. This virtually eliminates the bis-alkylated impurity, boosts the space-time yield by a factor of 9, and drastically reduces the environmental impact (E-factor) by bypassing aqueous extraction entirely.

For drug development professionals looking to secure a reproducible supply chain of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate, transitioning to a continuous-flow packed-bed architecture is highly recommended.

References

  • Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis and molecular mechanisms of novel dual inhibitors of heat shock protein 90/phosphoinositide 3-kinase alpha (Hsp90/PI3Kα) against cutaneous melanoma. Taylor & Francis.[Link]

  • Synthetic Approaches to the Lamellarins—A Comprehensive Review. MDPI.[Link]

Comparative

Cross-validation of FTIR and NMR spectra for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate purity

The rigorous purity assessment of pharmaceutical intermediates like Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate demands analytical strategies that transcend the limitations of traditional chromatography. While High-Perf...

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Author: BenchChem Technical Support Team. Date: March 2026

The rigorous purity assessment of pharmaceutical intermediates like Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate demands analytical strategies that transcend the limitations of traditional chromatography. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a staple in quality control, it inherently relies on relative peak areas and uniform response factors, creating critical blind spots for non-chromophoric impurities, inorganic salts, and residual moisture[1].

As a Senior Application Scientist, I advocate for an orthogonal cross-validation approach. By coupling Quantitative Nuclear Magnetic Resonance (qNMR) with Fourier-Transform Infrared (FTIR) Spectroscopy , we establish a self-validating, metrologically traceable system[2][3]. This guide objectively compares this orthogonal strategy against standalone methodologies, providing the mechanistic causality and experimental protocols necessary to implement it.

The Imperative for Orthogonal Cross-Validation

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is a highly functionalized aromatic ester. Its structural integrity relies on an intramolecular hydrogen bond between the 2-hydroxyl group and the 1-ester carbonyl, alongside a flexible 4-(2-methoxyethoxy) ether side chain.

Relying on a single analytical technique introduces systemic risk. For instance, standalone NMR provides excellent structural elucidation but can completely miss inorganic salts (e.g., silica gel from column chromatography) if they lack protons or are insoluble in the NMR solvent[1][4]. Conversely, FTIR detects these inorganic networks and functional group alterations but lacks the precision for absolute mass fraction quantification[5][6].

By integrating qNMR (a primary ratio method for absolute quantification)[3] with FTIR (a solid-state functional group validator)[5], we eliminate these blind spots.

G Sample Methyl 2-hydroxy-4- (2-methoxyethoxy)benzoate FTIR ATR-FTIR Spectroscopy (Functional Groups) Sample->FTIR Solid State NMR 1H qNMR Spectroscopy (Absolute Purity) Sample->NMR Solution State HPLC HPLC-UV (Relative Purity) Sample->HPLC Solution State DataInt Orthogonal Data Integration FTIR->DataInt NMR->DataInt HPLC->DataInt Purity Certified Absolute Purity DataInt->Purity

Fig 1. Orthogonal cross-validation workflow integrating FTIR, qNMR, and HPLC-UV.

Comparative Performance Analysis

To objectively evaluate the efficacy of these techniques, we must compare their capabilities in detecting various classes of impurities and their ability to provide absolute, rather than relative, quantification.

Table 1: Comparative Analytical Performance for Purity Determination

Analytical TechniquePrimary OutputCritical Blind SpotsAbsolute QuantificationMetrological Traceability
Orthogonal (FTIR + qNMR) Absolute mass fraction & structural integrityNone (Self-validating) Yes High (via CRM calibrants)
Standalone HPLC-UV Relative area percentNon-chromophoric impurities, inorganic saltsNo (Requires identical reference standard)Low
Standalone ¹H NMR Relative molar ratioMoisture, inorganic salts, non-protonated speciesNo (Without internal standard)Low

Mechanistic Causality & Experimental Protocols

A robust analytical protocol must be a self-validating system. The following methodologies detail not just how to perform the analysis, but why specific parameters are chosen to ensure scientific integrity.

Protocol A: Absolute Purity via Internal Calibration ¹H qNMR

qNMR is recognized by pharmacopeias as a primary method of measurement because signal intensity is directly proportional to the number of nuclei, allowing quantification without a reference standard of the analyte itself[2][3].

Step-by-Step Methodology:

  • Calibrant Selection: Select a Certified Reference Material (CRM) such as 1,4-BTMSB-d4 or DSS-d6. The calibrant must have a known purity, be chemically inert, and present a simple singlet resonance that does not overlap with the analyte[4][7].

  • Gravimetric Preparation: Using an ultra-micro balance, accurately co-weigh approximately 10 mg of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate and 5 mg of the CRM into a vial[7]. Causality: Gravimetric precision is the foundation of qNMR; any weighing error propagates directly into the final purity calculation.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution to prevent phase-exclusion of impurities.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° for maximum signal excitation.

    • Relaxation Delay (D1): Set D1 > 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton. Causality: If the delay is insufficient, nuclei will not fully realign with the magnetic field (Z-axis) before the next pulse, leading to under-representation in the integrated spectrum and severe quantitative bias[4].

    • Number of Scans (NS): Acquire sufficient scans to achieve a Signal-to-Noise (S/N) ratio > 250:1. Causality: An S/N > 250:1 is mathematically required to keep integration errors below 1%[4].

  • Data Processing & Calculation: Apply manual phase correction and baseline correction. Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation[3][4]:

Px​=(Ical​Ix​​)×(Nx​Ncal​​)×(Mcal​Mx​​)×(mx​mcal​​)×Pcal​

(Where I = integral area, N = number of nuclei, M = molar mass, m = gravimetric mass, and P = purity).

G Weighing Gravimetric Weighing (Analyte + Calibrant) Acquisition NMR Acquisition (S/N > 250:1, D1 > 5*T1) Weighing->Acquisition Integration Signal Integration (Analyte Ix vs Calibrant Ical) Acquisition->Integration Math Mass Fraction Calculation (Metrologically Traceable) Integration->Math Result Absolute Purity (%) Independent of UV Response Math->Result

Fig 2. Logical flow and causality of absolute purity determination via 1H qNMR.

Protocol B: Structural Validation via ATR-FTIR

While qNMR quantifies the soluble organic fraction, FTIR acts as the orthogonal gatekeeper, verifying the solid-state structural integrity and screening for qNMR blind spots (e.g., inorganic salts or polymorphic changes)[5][6].

Step-by-Step Methodology:

  • Background Acquisition: Collect a background spectrum on a clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution). Causality: ATR is chosen over KBr pellets because KBr is highly hygroscopic and can introduce artificial moisture bands, confounding the detection of intrinsic hydrates[1].

  • Sample Application: Place 2-3 mg of the neat solid sample onto the crystal. Apply uniform pressure using the ATR anvil.

  • Spectral Analysis & Mechanistic Validation:

    • Intramolecular H-Bonding: The ester carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹. Causality: The proximity of the 2-hydroxyl group causes intramolecular hydrogen bonding, weakening the C=O double bond character and shifting it to a lower wavenumber compared to a standard ester (>1710 cm⁻¹). If the spectrum shows a peak at 1720 cm⁻¹, it immediately flags a structural isomer (e.g., 3-hydroxy or 4-hydroxy) or degradation[5][6].

    • Ether Linkage: Verify the presence of strong C-O-C asymmetric stretching bands between 1100-1200 cm⁻¹, confirming the integrity of the 2-methoxyethoxy side chain[6].

The Self-Validating System: Data Integration

The true power of this guide lies in the synthesis of both datasets.

Imagine a scenario where a batch of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is contaminated with 5% (w/w) amorphous silica—a byproduct of flash chromatography.

  • HPLC-UV will show 100% purity because silica has no chromophore.

  • qNMR will also calculate ~100% purity for the soluble fraction because silica lacks protons and does not dissolve in DMSO-d6[1][4].

  • FTIR , however, will immediately detect a massive, broad Si-O-Si stretching band around 1050 cm⁻¹ in the bulk solid[6].

Conversely, if the sample contains 2% of a structurally similar, non-UV-active aliphatic ester, FTIR might struggle to quantify it due to overlapping C=O bands, but qNMR will distinctly resolve the aliphatic protons and mathematically deduct the 2% from the absolute mass fraction[3][4].

By cross-validating the absolute mass fraction from qNMR with the holistic solid-state fingerprint from FTIR, researchers establish an impenetrable, self-validating quality control system that far exceeds the capabilities of standalone chromatography.

References

  • Quantitative NMR Spectroscopy. University of Oxford.
  • Updates and Future Vision of qNMR at U.S. Pharmacopeia. PMDA.
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. U.S. Pharmacopeia (USP) / Chem. Pharm. Bull.
  • Stimuli Article (qNMR). U.S. Pharmacopeia (USP).
  • Comparative Evaluation of Aspirin Purity Using Titration, Infrared (IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. AlManar Journal of Medical and Applied Sciences.
  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure.
  • Improving Dereplication of Marine Triterpenoid Saponins Using FTIR and LC–MS. Preprints.org.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate proper disposal procedures

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate: Operational Handling and Proper Disposal Procedures As drug development and advanced chemical synthesis grow increasingly complex, laboratory safety and precise logistical pl...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate: Operational Handling and Proper Disposal Procedures

As drug development and advanced chemical synthesis grow increasingly complex, laboratory safety and precise logistical planning must evolve in tandem. Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS: 553672-08-5) is a specialized substituted benzoate ester. While it is highly valuable in synthetic workflows, its structural motifs—specifically the phenolic hydroxyl group, the ester linkage, and the ether moiety—demand rigorous operational controls.

This guide provides researchers and safety officers with a self-validating, step-by-step protocol for the safe handling, containment, and disposal of this compound, ensuring compliance with federal environmental and occupational safety standards.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound and how its structure dictates its environmental and biological risks.

  • Phenolic and Ester Moieties: The ester bond is susceptible to hydrolysis under extreme pH conditions, which can yield irritating byproducts. Furthermore, phenolic compounds are notorious for their aquatic toxicity and resistance to standard municipal water treatment degradation. This strictly prohibits any form of drain disposal.

  • Ether Linkage (Methoxyethoxy): While chemically stable under standard laboratory conditions, this lipophilic chain increases the compound's partition coefficient, meaning it can persist in organic phases and bioaccumulate if released into the environment.

  • Regulatory Classification: Because its molecular formula (C11H14O5) contains no halogens, it is classified and managed under the "Non-Halogenated Organic Waste" stream per the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1].

Operational Safety & Handling Protocols

Before any disposal can occur, operational handling must be secured. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories maintain a Chemical Hygiene Plan to protect workers from exposure[2].

Self-Validating Safety Workflow:

  • Engineering Controls: Conduct all weighing, transfer, and dilution procedures inside a certified chemical fume hood. Validation Step: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm).

  • Personal Protective Equipment (PPE):

    • Don nitrile gloves (minimum 4 mil thickness) to prevent dermal absorption. Validation Step: Perform a quick inflation test on the gloves to check for microscopic pinhole leaks prior to donning.

    • Wear splash-resistant safety goggles and a flame-resistant laboratory coat.

Step-by-Step Disposal Procedure

The EPA enforces a "cradle-to-grave" system for hazardous waste, meaning your laboratory is responsible for this chemical from the moment it is generated until its ultimate destruction[1].

  • Step 1: Waste Segregation Isolate Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate from halogenated solvents (e.g., dichloromethane, chloroform) and strong oxidizing agents. Causality: Mixing non-halogenated esters with halogenated waste drastically increases the cost of incineration and introduces the risk of exothermic cross-reactions in the waste carboy.

  • Step 2: Primary Containment Collect the waste in High-Density Polyethylene (HDPE) or borosilicate glass containers. Causality: HDPE provides excellent chemical resistance against esters and ethers, preventing the container from leaching or degrading over time.

  • Step 3: Regulatory Labeling Affix a GHS and EPA-compliant hazardous waste label to the container before adding the first drop of waste. The label must explicitly state "Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate" and note the primary hazard (e.g., "Mild Irritant / Environmental Hazard").

  • Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed waste container in secondary containment within a designated SAA at or near the point of generation. The container must remain tightly closed at all times unless actively receiving waste[2].

  • Step 5: Final Disposal & Manifesting Transfer the waste to your facility's central accumulation area within the regulatory timeframe (typically 90, 180, or 270 days, depending on your facility's generator status). The waste must be transported by a certified contractor for high-temperature incineration at a licensed EPA RCRA-approved facility[1].

Spill Response Logistics

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Small Spills (<50g or 50mL): Don appropriate PPE. Cover the spill with an inert, non-combustible absorbent material (such as vermiculite or a universal absorbent pad). Sweep up the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Wash the affected surface with a mild detergent, collecting all rinsate as hazardous waste.

  • Large Spills: Evacuate the immediate laboratory area, secure the perimeter, and immediately contact your institution's Environmental Health and Safety (EHS) emergency response team.

Quantitative Data & Logistics Summary

The following table summarizes the key physicochemical parameters that dictate the logistical handling and disposal of this compound.

ParameterValue / SpecificationLogistical & Disposal Implication
CAS Number 553672-08-5Required for accurate EPA waste manifesting and tracking.
Molecular Formula C11H14O5Dictates routing into the Non-Halogenated organic waste stream.
Molecular Weight 226.23 g/mol Utilized for stoichiometric calculations in waste neutralization.
Primary Hazard Irritant / Aquatic ToxicityMandates high-temperature incineration; strictly prohibits drain disposal.
Compatible Containment HDPE, Borosilicate GlassPrevents solvent leaching and ensures structural integrity during transport.

Disposal Workflow Visualization

The following logical decision tree outlines the lifecycle of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate waste from generation to final destruction.

DisposalWorkflow Start Waste Generation: Methyl 2-hydroxy-4- (2-methoxyethoxy)benzoate Segregation Segregation: Non-Halogenated Organic Waste Start->Segregation Verify CAS 553672-08-5 Containment Containment: HDPE Compatible Containers Segregation->Containment Liquid/Solid state Labeling Labeling: GHS & EPA Compliant Tags Containment->Labeling Storage Satellite Accumulation Area (SAA) Storage Labeling->Storage Max 270 days Disposal Final Disposal: High-Temp Incineration (Licensed Facility) Storage->Disposal EPA RCRA compliance

Caption: Workflow for the proper segregation, containment, and disposal of non-halogenated organic waste.

References

  • Occupational Safety and Health Administration (OSHA). "The Laboratory Standard | Office of Clinical and Research Safety." Vanderbilt University Medical Center,[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov,[Link]

  • American Chemical Society (ACS) Division of Chemical Health and Safety. "Selected ACS Safety Publications." DCHAS.org,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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